Ethyl 3-chloro-2-methylbenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-chloro-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMSJJSJDDCPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10525875 | |
| Record name | Ethyl 3-chloro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10525875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56427-71-5 | |
| Record name | Ethyl 3-chloro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10525875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 3-chloro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 3-chloro-2-methylbenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document details a probable synthetic protocol, purification methods, and expected analytical characterization data based on established chemical principles and spectroscopic data from closely related analogs.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Fischer esterification of 3-chloro-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid. This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.
Reaction Scheme:
This protocol is based on general procedures for the esterification of substituted benzoic acids.[1][2]
Materials:
-
3-chloro-2-methylbenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or diethyl ether
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2-methylbenzoic acid (1.0 eq).
-
Add an excess of absolute ethanol (e.g., 10-20 eq), which acts as both reactant and solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2]
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ester.[1] Alternatively, if the crude product is sufficiently pure, distillation under reduced pressure may be employed.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds.
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil |
| CAS Number | 56427-71-5 |
The expected ¹H NMR chemical shifts are predicted based on data from ethyl 2-methylbenzoate and ethyl 3-chlorobenzoate.[3][4] The spectrum is expected to be recorded in CDCl₃ with TMS as an internal standard.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | d | 1H | Aromatic H (ortho to CO₂Et) |
| ~7.3-7.4 | t | 1H | Aromatic H (para to CO₂Et) |
| ~7.1-7.2 | d | 1H | Aromatic H (ortho to Cl) |
| ~4.3-4.4 | q | 2H | -OCH₂CH₃ |
| ~2.4-2.5 | s | 3H | Ar-CH₃ |
| ~1.3-1.4 | t | 3H | -OCH₂CH₃ |
The expected ¹³C NMR chemical shifts are predicted based on data from related substituted ethyl benzoates.[1][5] The spectrum is expected to be recorded in CDCl₃.
| Chemical Shift (δ, ppm) | Assignment |
| ~166-167 | C=O (ester) |
| ~138-140 | Aromatic C-CH₃ |
| ~134-135 | Aromatic C-Cl |
| ~131-132 | Aromatic C-CO₂Et |
| ~130-131 | Aromatic CH |
| ~128-129 | Aromatic CH |
| ~126-127 | Aromatic CH |
| ~61-62 | -OCH₂CH₃ |
| ~20-21 | Ar-CH₃ |
| ~14-15 | -OCH₂CH₃ |
The expected characteristic IR absorption bands are based on typical frequencies for substituted aromatic esters.[4][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | C-H stretch (aromatic) |
| ~2980-2900 | Medium | C-H stretch (aliphatic) |
| ~1720-1730 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |
| ~1250-1300 | Strong | C-O stretch (ester) |
| ~1000-1100 | Strong | C-O stretch (ester) |
| ~750-800 | Strong | C-Cl stretch |
| ~700-750 | Strong | C-H bend (out-of-plane, substituted benzene) |
The expected fragmentation pattern in electron ionization (EI) mass spectrometry is predicted based on the fragmentation of similar aromatic esters and chlorinated compounds.[4][7][8]
| m/z | Relative Intensity | Assignment |
| 198/200 | Moderate | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 153/155 | Strong | [M - OCH₂CH₃]⁺ |
| 125/127 | Moderate | [M - CO₂CH₂CH₃]⁺ |
| 111 | Moderate | [C₇H₄Cl]⁺ |
| 90 | Moderate | [C₇H₆]⁺ |
Mandatory Visualizations
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
The diagram below outlines the key steps in the acid-catalyzed Fischer esterification mechanism.
Caption: Mechanism of the Fischer Esterification reaction.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. Ethyl 3-chlorobenzoate | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
- 6. Ethyl-2-chlorobenzoate [webbook.nist.gov]
- 7. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Spectral Analysis of Ethyl 3-chloro-2-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectral characteristics of Ethyl 3-chloro-2-methylbenzoate (CAS No. 56427-71-5), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain experimental spectral data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and comparative analysis of structurally related compounds. This guide also outlines standardized experimental protocols for acquiring such data, offering a framework for researchers seeking to perform their own analyses. The relationship between the compound's structure and its spectral fingerprints is further elucidated through a logical diagram.
Introduction
This compound is a substituted aromatic ester with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This document aims to fill the current gap in readily available spectral data by providing a predictive but scientifically grounded analysis.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₁ClO₂
-
Molecular Weight: 198.65 g/mol
-
CAS Number: 56427-71-5
Predicted Spectral Data
Disclaimer: The following spectral data are predicted based on the chemical structure of this compound and the known spectral properties of analogous compounds. This data is intended for reference and should be confirmed by experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR (Proton NMR)
The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the ethyl ester group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | Doublet | 1H | Aromatic H |
| ~ 7.3 - 7.4 | Triplet | 1H | Aromatic H |
| ~ 7.1 - 7.2 | Doublet | 1H | Aromatic H |
| ~ 4.3 - 4.4 | Quartet | 2H | -OCH₂CH₃ |
| ~ 2.4 - 2.5 | Singlet | 3H | Ar-CH₃ |
| ~ 1.3 - 1.4 | Triplet | 3H | -OCH₂CH₃ |
2.1.2. ¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 167 | C=O (Ester) |
| ~ 138 - 140 | Aromatic C-Cl |
| ~ 133 - 135 | Aromatic C-CH₃ |
| ~ 130 - 132 | Aromatic C-H |
| ~ 128 - 130 | Aromatic C-COOEt |
| ~ 125 - 127 | Aromatic C-H |
| ~ 124 - 126 | Aromatic C-H |
| ~ 61 - 62 | -OCH₂CH₃ |
| ~ 20 - 22 | Ar-CH₃ |
| ~ 14 - 15 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For aromatic esters, a "Rule of Three" is often observed, with strong peaks for the C=O stretch and two C-O stretches.[1]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2980 - 2850 | Medium | Aliphatic C-H Stretch |
| ~ 1720 - 1735 | Strong | C=O Stretch (Ester) |
| ~ 1550 - 1600 | Medium-Strong | Aromatic C=C Bending |
| ~ 1250 - 1300 | Strong | Asymmetric C-O Stretch |
| ~ 1000 - 1100 | Strong | Symmetric C-O Stretch |
| ~ 700 - 800 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 198 | ~ 30-40 | [M]⁺ (with ³⁵Cl) |
| 200 | ~ 10-15 | [M+2]⁺ (with ³⁷Cl) |
| 170 | Variable | [M - C₂H₄]⁺ |
| 153 | Variable | [M - OCH₂CH₃]⁺ |
| 125 | Variable | [M - OCH₂CH₃ - CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data discussed above. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) would be dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectrum would be acquired on a 300 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, 16-32 scans may be acquired, while ¹³C NMR may require several hundred to a few thousand scans for adequate signal-to-noise.
Infrared (IR) Spectroscopy
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the compound in a solvent like chloroform or carbon tetrachloride can be analyzed in a suitable liquid cell. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are commonly obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is then separated from the solvent and any impurities on a capillary column before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer then separates the ions based on their mass-to-charge ratio.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the relationship between the chemical structure of this compound and the different spectroscopic techniques used for its analysis.
Caption: Relationship between chemical structure and spectral data.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The tabulated NMR, IR, and MS data, derived from established spectroscopic principles, serve as a valuable reference for researchers in the absence of published experimental spectra. The outlined experimental protocols offer a practical guide for obtaining empirical data. It is anticipated that this document will aid in the identification, characterization, and quality control of this compound in various scientific endeavors. Experimental verification of the predicted data is strongly encouraged.
References
An In-depth Technical Guide to the Reactivity and Chemical Properties of Ethyl 3-chloro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-chloro-2-methylbenzoate, a substituted aromatic ester, represents a molecule of interest in synthetic organic chemistry and drug discovery. Its specific substitution pattern—a chloro group at the 3-position and a methyl group at the 2-position of the benzoate ring—imparts a unique combination of steric and electronic properties that influence its reactivity and potential applications. This technical guide provides a comprehensive overview of the known chemical properties, reactivity, and synthetic considerations for this compound. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from closely related analogues to provide a predictive framework for its behavior.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-Chloro-2-methylbenzoic acid (Precursor) | Ethyl 2-chlorobenzoate | Ethyl 3-chlorobenzoate | Ethyl 2-methylbenzoate |
| CAS Number | 56427-71-5[1] | 7499-08-3 | 7335-25-3 | 1128-76-3[2] | 87-24-1 |
| Molecular Formula | C₁₀H₁₁ClO₂ | C₈H₇ClO₂ | C₉H₉ClO₂ | C₉H₉ClO₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 198.64 g/mol [1] | 170.59 g/mol | 184.62 g/mol | 184.62 g/mol [2] | 164.20 g/mol |
| Boiling Point | Not available | Not available | 241-243 °C | 242 °C | 220-221 °C |
| Melting Point | Not available | Not available | Not available | Not available | Not available |
| Density | Not available | Not available | 1.18 g/mL | 1.182 g/mL | 1.032 g/mL |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) and poorly soluble in water. | Soluble in organic solvents. | Soluble in organic solvents. | Soluble in organic solvents. | Soluble in organic solvents. |
Spectroscopic Data
While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and comparison with related molecules.
Table 2: Predicted and Comparative Spectroscopic Data
| Technique | Predicted Data for this compound | Comparative Data |
| ¹H NMR | Ethyl group: Triplet (~1.4 ppm, 3H) and Quartet (~4.4 ppm, 2H). Methyl group: Singlet (~2.4 ppm, 3H). Aromatic protons: Multiplets in the range of 7.0-7.8 ppm (3H). | Methyl 3-chlorobenzoate: Aromatic protons at δ 7.97 (s, 1H), 7.90 (d, 1H), 7.48-7.45 (m, 1H), 7.38-7.30 (m, 1H).[3] |
| ¹³C NMR | Carbonyl: ~165-170 ppm. Aromatic carbons: ~125-140 ppm. Ethyl group: ~61 ppm (-OCH₂-) and ~14 ppm (-CH₃). Methyl group: ~15-20 ppm. | Methyl 3-chlorobenzoate: Carbonyl at 165.7 ppm; Aromatic carbons at 134.3, 132.8, 131.8, 129.6, 127.6 ppm.[3] |
| IR Spectroscopy | C=O stretch (ester): ~1720-1740 cm⁻¹. C-O stretch: ~1100-1300 cm⁻¹. Aromatic C=C stretches: ~1450-1600 cm⁻¹. C-Cl stretch: ~700-800 cm⁻¹. | Data for related compounds show characteristic ester and aromatic stretches in these regions. |
| Mass Spectrometry | Molecular ion (M⁺): m/z 198 (with a characteristic M+2 peak for the chlorine isotope at m/z 200 in an approximate 3:1 ratio). Key fragments: Loss of the ethoxy group (-OC₂H₅, m/z 45) to give a benzoyl cation at m/z 153/155. | Ethyl 3-chlorobenzoate: Molecular ion at m/z 184, with major fragments at m/z 156, 141, 139, and 111.[2] |
Reactivity and Chemical Properties
The reactivity of this compound is governed by the interplay of its functional groups: the ester, the aromatic ring, and the chloro and methyl substituents.
Ester Group Reactivity
-
Hydrolysis: Like other esters, this compound can undergo hydrolysis under acidic or basic conditions to yield 3-chloro-2-methylbenzoic acid and ethanol. The reaction is typically reversible under acidic conditions and irreversible under basic conditions due to the formation of the carboxylate salt. The steric hindrance from the ortho-methyl group may slightly decrease the rate of hydrolysis compared to unhindered benzoates.
-
Transesterification: In the presence of an acid or base catalyst, reaction with another alcohol will lead to the exchange of the ethoxy group.
-
Reduction: The ester can be reduced to the corresponding alcohol, (3-chloro-2-methylphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Grignard Reaction: Reaction with Grignard reagents will lead to the formation of tertiary alcohols.
Aromatic Ring Reactivity
The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ester and chloro groups. The methyl group is weakly activating.
-
Electrophilic Aromatic Substitution: The directing effects of the substituents will influence the position of substitution. The ester and chloro groups are meta-directing, while the methyl group is ortho- and para-directing. The outcome of electrophilic substitution reactions (e.g., nitration, halogenation) will depend on the specific reaction conditions and the relative directing strengths of the groups.
-
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing chloro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, although typically requiring forcing conditions (high temperature and pressure) unless there is strong activation from other groups.
Synthesis
A common and practical laboratory synthesis of this compound involves a two-step process starting from 2-methylbenzoic acid.
Step 1: Chlorination of 2-Methylbenzoic Acid
The first step is the electrophilic chlorination of 2-methylbenzoic acid to produce 3-chloro-2-methylbenzoic acid.
-
Experimental Protocol (Illustrative):
-
Dissolve 2-methylbenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Add a Lewis acid catalyst, for example, iron(III) chloride (FeCl₃).
-
Bubble chlorine gas through the solution at a controlled temperature. The ortho-methyl group directs chlorination to the 3- and 5-positions. Careful control of stoichiometry and reaction time is necessary to favor the mono-chlorinated product.
-
Monitor the reaction progress using a suitable technique (e.g., TLC or GC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting 3-chloro-2-methylbenzoic acid by recrystallization or column chromatography.
-
Step 2: Fischer Esterification
The second step is the Fischer esterification of 3-chloro-2-methylbenzoic acid with ethanol.
-
Experimental Protocol (Illustrative):
-
Reflux a mixture of 3-chloro-2-methylbenzoic acid and an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
The reaction is an equilibrium, and the excess of ethanol helps to drive it towards the product side.
-
After several hours of reflux, cool the reaction mixture.
-
Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extract the ethyl ester with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation.
-
Caption: Synthesis pathway for this compound.
Applications in Drug Development and Research
While specific examples of this compound as a key intermediate in marketed drugs are not prominent, its structural motifs are relevant to medicinal chemistry. Chloro-substituted aromatic rings are common in pharmaceuticals, as the chlorine atom can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. The benzoic acid ester functionality serves as a versatile handle for further synthetic transformations.
This compound could potentially be used as a building block in the synthesis of:
-
Novel anti-inflammatory agents: By modifying the ester to an amide or other functional groups.
-
Agrochemicals: Where halogenated aromatic structures are prevalent.
-
Specialty chemicals and materials: As a monomer or additive.
The general reactivity of related compounds suggests its utility in constructing more complex molecular architectures.
Caption: Potential synthetic transformations and applications.
Safety and Handling
No specific safety data sheet (SDS) for this compound is readily available. However, based on the data for related compounds such as ethyl 4-chlorobenzoate and ethyl 3-hydroxybenzoate, the following precautions should be taken:
-
Hazard Statements (Predicted): May be harmful if swallowed. Causes skin irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
It is imperative to handle this chemical in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a halogenated aromatic ester with potential as a synthetic intermediate. While direct experimental data is sparse, its chemical behavior can be reasonably predicted from its structure and comparison with related compounds. Its synthesis is achievable through standard organic chemistry transformations. For researchers and drug development professionals, this compound represents a potentially useful, though not extensively characterized, building block for the creation of novel molecules with diverse applications. Further experimental investigation is warranted to fully elucidate its properties and potential.
References
Ethyl 3-chloro-2-methylbenzoate: A Versatile Building Block in Medicinal and Agrochemical Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 3-chloro-2-methylbenzoate and its parent carboxylic acid are valuable scaffolds in the synthesis of complex, biologically active molecules. The specific arrangement of the chloro, methyl, and carboxylate functionalities on the benzene ring provides a unique combination of steric and electronic properties that are leveraged in the design of targeted therapeutic agents and advanced agrochemicals. This guide explores the utility of this compound as a synthetic intermediate, with a focus on its application in the preparation of key precursors for the insecticide chlorantraniliprole, a potent modulator of insect ryanodine receptors.
Physicochemical Properties and Reactivity
This compound is a stable, commercially available ester.[1] The primary reactive sites for further synthetic transformations are the ester group, which can be readily hydrolyzed to the corresponding carboxylic acid, and the aromatic ring, which can undergo electrophilic substitution. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group influences the regioselectivity of these reactions.
Synthetic Utility: Pathway to a Key Agrochemical Intermediate
A significant application of the 3-chloro-2-methylbenzoic acid scaffold is in the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, a crucial intermediate for the manufacture of the insecticide chlorantraniliprole.[2] The following sections detail a plausible and documented synthetic pathway starting from the hydrolysis of this compound.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 3-chloro-2-methylbenzoic acid
This procedure is a general method for the alkaline hydrolysis of ethyl benzoate derivatives.
Materials:
-
This compound
-
Sodium hydroxide (2 M aqueous solution)
-
Hydrochloric acid (5 M aqueous solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Buchner funnel and flask
-
pH paper
Procedure:
-
To a round-bottom flask, add this compound and a 2 M aqueous solution of sodium hydroxide.
-
Add a few boiling chips and set up the apparatus for heating under reflux.
-
Heat the reaction mixture to reflux until the oily ester layer disappears, indicating the completion of the hydrolysis.
-
Cool the reaction mixture to room temperature.
-
Slowly add 5 M hydrochloric acid with stirring to precipitate the 3-chloro-2-methylbenzoic acid. Check the pH to ensure it is acidic.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure 3-chloro-2-methylbenzoic acid.
-
Dry the purified product in a vacuum oven.
Protocol 2: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid
This protocol outlines the nitration of a substituted benzoic acid followed by reduction of the nitro group to an amine and subsequent chlorination. A patent describes a multi-step process starting from m-toluic acid which can be adapted for 3-chloro-2-methylbenzoic acid.[3]
Step 2a: Nitration of 3-chloro-2-methylbenzoic acid
Materials:
-
3-chloro-2-methylbenzoic acid
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice bath
Procedure:
-
In a flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 3-chloro-2-methylbenzoic acid to the cold sulfuric acid with stirring, maintaining a low temperature.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cold.
-
Add the cold nitrating mixture dropwise to the solution of 3-chloro-2-methylbenzoic acid, ensuring the temperature does not rise significantly.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time.
-
Pour the reaction mixture over crushed ice to precipitate the nitrated product.
-
Filter the solid, wash with cold water, and dry.
Step 2b: Reduction of the Nitro Group
The resulting nitro-substituted benzoic acid can be reduced to the corresponding amine using standard methods, such as catalytic hydrogenation (e.g., with H2 gas and a palladium catalyst) or by using a reducing agent like tin(II) chloride in hydrochloric acid.
Step 2c: Chlorination of 2-amino-3-methylbenzoic acid
A common method for the chlorination of 2-amino-3-methylbenzoic acid to yield 2-amino-5-chloro-3-methylbenzoic acid involves the use of N-chlorosuccinimide (NCS) in a suitable solvent like DMF.[4][5]
Materials:
-
2-amino-3-methylbenzoic acid (product from the previous steps after appropriate workup)
-
N-chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Heating mantle
Procedure:
-
Dissolve 2-amino-3-methylbenzoic acid in DMF in a round-bottom flask.
-
Add N-chlorosuccinimide to the solution.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-amino-5-chloro-3-methylbenzoic acid.[4]
Data Presentation
The following tables summarize typical reaction parameters and outcomes for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid and its subsequent conversion to chlorantraniliprole, based on patented procedures.
Table 1: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid
| Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |
| 2-amino-3-methylbenzoic acid | N-chlorosuccinimide, DMF, 100°C, 1 hr | 2-amino-5-chloro-3-methylbenzoic acid | 87.7% | 99.3% | [3] |
| 2-amino-3-methylbenzoic acid | Dichlorohydantoin, Benzoyl peroxide, DMF, 100°C, 1 hr | 2-amino-5-chloro-3-methylbenzoic acid | 87.0% | 99.5% | [3] |
Table 2: Synthesis of Chlorantraniliprole Intermediate
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield | Reference |
| 2-amino-5-chloro-3-methylbenzoic acid | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | Methanesulfonyl chloride, 3-methylpyridine, acetonitrile, 0-5°C | 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one | Not specified | N/A |
Mandatory Visualizations
Logical Workflow for the Synthesis of a Chlorantraniliprole Precursor
Caption: Synthetic pathway from this compound to a key precursor of Chlorantraniliprole.
Signaling Pathway: Mode of Action of Chlorantraniliprole
Chlorantraniliprole exerts its insecticidal effect by targeting the ryanodine receptor, a calcium channel in the sarcoplasmic reticulum of muscle cells.[6][7][8] Its binding leads to uncontrolled calcium release, causing muscle paralysis and death of the insect.[7][8]
Caption: Mechanism of action of Chlorantraniliprole via the ryanodine receptor in insect muscle cells.
References
- 1. chiralen.com [chiralen.com]
- 2. Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 7. Chlorantraniliprole Mode of Action [allpesticides.com]
- 8. Chlorantraniliprole - Wikipedia [en.wikipedia.org]
The Pivotal Role of Ethyl 3-chloro-2-methylbenzoate in the Synthesis of Modern Agrochemicals
An In-depth Technical Guide for Researchers and Drug Development Professionals
The benzoate ester, Ethyl 3-chloro-2-methylbenzoate, serves as a crucial, albeit indirect, precursor in the synthesis of high-value agrochemicals, most notably the powerful insecticide chlorantraniliprole. While not a direct building block in the final assembly of this pesticide, its structural backbone is foundational. Through a series of well-established chemical transformations, this compound can be converted into the key intermediate, 2-amino-5-chloro-3-methylbenzoic acid, which is a cornerstone for the production of chlorantraniliprole. This guide elucidates the synthetic pathway, experimental protocols, and the logical flow from this benzoate ester to the final active agrochemical ingredient.
From Ester to a Key Insecticide Intermediate
The journey from this compound to a molecule ready for incorporation into an insecticide involves several key chemical steps. The overall strategy is to introduce an amino group at the 2-position and a chloro group at the 5-position of the benzene ring. This is achieved through a sequence of hydrolysis, nitration, reduction, and chlorination reactions.
Step 1: Hydrolysis of this compound
The initial step is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 3-chloro-2-methylbenzoic acid. This is a standard and high-yielding reaction in organic synthesis.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1 equivalent).
-
Solvent and Reagent: Add a 1:1 mixture of ethanol and a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents of base).
-
Reaction Conditions: The mixture is typically heated to reflux (around 80-100 °C) and stirred for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the ethanol is removed under reduced pressure. The aqueous solution is then cooled in an ice bath and acidified with a mineral acid, such as hydrochloric acid (HCl), until a pH of 1-2 is reached.
-
Isolation: The precipitated 3-chloro-2-methylbenzoic acid is collected by vacuum filtration, washed with cold water, and dried.
This reaction typically proceeds with high yield (>95%).
Step 2: Nitration of 3-chloro-2-methylbenzoic acid
The subsequent step involves the introduction of a nitro group onto the benzene ring. The directing effects of the existing substituents (chloro and methyl groups) will influence the position of nitration.
Experimental Protocol for Nitration of a Substituted Benzoic Acid:
While a specific protocol for 3-chloro-2-methylbenzoic acid is not detailed in the available search results, a general procedure for the nitration of a similar compound, m-toluic acid, provides a reliable framework.[1]
-
Reaction Setup: In a flask equipped with a stirrer and a cooling bath, dissolve 3-chloro-2-methylbenzoic acid (1 equivalent) in concentrated sulfuric acid at a low temperature (typically 0-5 °C).
-
Nitrating Agent: A nitrating mixture, consisting of concentrated nitric acid and concentrated sulfuric acid, is prepared separately and cooled.
-
Reaction Conditions: The nitrating mixture is added dropwise to the solution of the benzoic acid derivative while maintaining the low temperature. The reaction is stirred for a specified period until completion, as monitored by TLC or HPLC.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the nitrobenzoic acid derivative.
-
Isolation: The solid product is collected by filtration, washed with cold water, and dried.
Step 3: Reduction of the Nitro Group
The nitro group is then reduced to an amino group to yield an aminobenzoic acid derivative.
Experimental Protocol for Reduction of a Nitrobenzoic Acid:
A common and efficient method for this transformation is catalytic hydrogenation.[1]
-
Reaction Setup: The nitrated benzoic acid derivative (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.
-
Catalyst: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.
-
Reaction Conditions: The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-5 atm) at room temperature until the starting material is consumed.
-
Work-up: The catalyst is removed by filtration through a pad of celite.
-
Isolation: The solvent is evaporated under reduced pressure to yield the aminobenzoic acid derivative.
Step 4: Chlorination of the Aminobenzoic Acid
The final step in the synthesis of the key intermediate is the selective chlorination of the 2-amino-3-methylbenzoic acid derivative at the 5-position.
Experimental Protocol:
A patent provides a detailed method for the chlorination of 2-amino-3-methylbenzoic acid.[2][3]
-
Reaction Setup: 2-amino-3-methylbenzoic acid (1 equivalent) is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Chlorinating Agent: A chlorinating agent, such as N-chlorosuccinimide (NCS) or dichlorohydantoin, is added to the solution.
-
Initiator: A radical initiator, such as benzoyl peroxide, may be added to facilitate the reaction.[1]
-
Reaction Conditions: The reaction mixture is heated (e.g., to 100-110 °C) and stirred for 1-2 hours.[1]
-
Work-up: After the reaction is complete, the mixture is cooled and poured into ice water, causing the product to precipitate.
-
Isolation: The solid 2-amino-5-chloro-3-methylbenzoic acid is collected by filtration, washed with water, and dried.
The overall yield for this four-step process can be expected to be in the range of 60-70%, based on the reported yields for similar transformations.[1]
Synthesis of Chlorantraniliprole
Once the key intermediate, 2-amino-5-chloro-3-methylbenzoic acid, is synthesized, it is coupled with another key fragment, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, to form an amide bond, which upon further reaction yields chlorantraniliprole.
Quantitative Data Summary
| Step | Reactant | Product | Reagents | Conditions | Yield | Purity | Reference |
| 1 | This compound | 3-chloro-2-methylbenzoic acid | NaOH or KOH, Ethanol, H₂O, HCl | Reflux | >95% (expected) | High | General Knowledge |
| 2 | 3-chloro-2-methylbenzoic acid | 5-chloro-2-methyl-3-nitrobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 0-5 °C | ~85% (reported for similar reactions) | High | [1] |
| 3 | 5-chloro-2-methyl-3-nitrobenzoic acid | 2-amino-5-chloro-3-methylbenzoic acid | H₂, Pd/C | Room Temperature, 1-5 atm | High | High | [1] |
| 4 | 2-amino-3-methylbenzoic acid | 2-amino-5-chloro-3-methylbenzoic acid | Dichlorohydantoin, Benzoyl Peroxide, DMF | 100-110 °C, 1-2h | 87.0-87.7% | 99.1-99.5% | [1] |
Visualizing the Synthetic Pathway
The logical flow from the starting material to the key intermediate and finally to the agrochemical product is illustrated in the following diagrams.
Caption: Synthetic pathway from this compound to Chlorantraniliprole.
Experimental Workflow for Intermediate Synthesis
The following diagram outlines the general laboratory workflow for the synthesis of the key intermediate, 2-amino-5-chloro-3-methylbenzoic acid.
Caption: General experimental workflow for the synthesis of the key intermediate.
Conclusion
This compound, while not a direct component of the final agrochemical, represents a vital starting point in a multi-step synthesis. Its conversion to 2-amino-5-chloro-3-methylbenzoic acid is a critical pathway for the production of chlorantraniliprole, a widely used insecticide. The synthetic route involves a series of robust and well-understood organic reactions, making it a viable and efficient process for industrial-scale production. This guide provides the foundational knowledge for researchers and professionals in the agrochemical industry to understand and potentially optimize this important synthetic route.
References
- 1. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Plausible Reactivity of Ethyl 3-chloro-2-methylbenzoate in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-chloro-2-methylbenzoate is a substituted aromatic ester. Its reactivity is primarily dictated by the interplay of its three key structural features: the ethyl benzoate core, the ortho-methyl group, and the meta-chloro substituent. This document outlines the plausible mechanisms of action of this compound in various organic reactions, supported by data from analogous systems.
Spectroscopic and Physicochemical Properties
While specific data for this compound is scarce, the expected spectroscopic characteristics can be inferred from related compounds.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Chemical Shifts/Signals | Rationale |
| ¹H NMR | - Aromatic protons (δ 7.0-8.0 ppm) - Ethyl ester quartet (δ ~4.3 ppm) - Ethyl ester triplet (δ ~1.3 ppm) - Methyl group singlet (δ ~2.4 ppm) | Based on standard chemical shift values for substituted benzoates. |
| ¹³C NMR | - Carbonyl carbon (δ ~165 ppm) - Aromatic carbons (δ 120-140 ppm) - O-CH₂ of ethyl (δ ~61 ppm) - CH₃ of ethyl (δ ~14 ppm) - Methyl group on ring (δ ~20 ppm) | Inferred from spectral data of similar compounds. |
| IR Spectroscopy | - C=O stretch (ester): ~1720 cm⁻¹ - C-O stretch: ~1250 cm⁻¹ - Aromatic C=C stretches: ~1600, 1450 cm⁻¹ - C-Cl stretch: ~750 cm⁻¹ | Characteristic vibrational frequencies for the functional groups present. |
Plausible Mechanisms of Action and Reactivity
The reactivity of this compound can be categorized based on the reactive site involved.
The ethyl ester group is susceptible to nucleophilic acyl substitution.
-
Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to 3-chloro-2-methylbenzoic acid. The reaction is typically reversible under acidic conditions.
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethoxy group.
-
Amidation: Reaction with an amine, often requiring activation of the carboxylic acid (if hydrolyzed first) or harsh conditions, can form the corresponding amide.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding benzyl alcohol, (3-chloro-2-methylphenyl)methanol.
The benzene ring can undergo electrophilic aromatic substitution (EAS). The directing effects of the substituents are crucial:
-
-COOEt (Ethyl Ester): A deactivating, meta-directing group.
-
-Cl (Chloro): A deactivating, ortho-, para-directing group.
-
-CH₃ (Methyl): An activating, ortho-, para-directing group.
The combined effect of these groups suggests that the most likely positions for electrophilic attack are C4 and C6, ortho and para to the activating methyl group, and meta to the deactivating ester group. However, steric hindrance from the ortho-methyl and the ethyl ester group might influence the regioselectivity.
Diagram 1: Electrophilic Aromatic Substitution Directing Effects
Caption: Directing effects of substituents on the benzene ring.
Due to the presence of the electron-withdrawing chloro and ester groups, nucleophilic aromatic substitution (SNAAr) is a possibility, particularly with strong nucleophiles. The chlorine atom can be displaced by nucleophiles such as alkoxides, amides, or thiolates, especially if the reaction is facilitated by a suitable catalyst or high temperatures.
Diagram 2: Plausible Nucleophilic Aromatic Substitution
CAS number and physical properties of Ethyl 3-chloro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-chloro-2-methylbenzoate is an organic compound with the CAS number 56427-71-5.[1] It belongs to the family of benzoate esters, which are widely utilized as intermediates in the synthesis of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of both a chlorine atom and a methyl group on the aromatic ring influences its reactivity and makes it a valuable building block in organic synthesis. This document provides a comprehensive overview of the known physical properties and a detailed experimental protocol for the synthesis of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 56427-71-5 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.65 g/mol | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) | General ester properties |
| Purity | Commercially available up to 99% | [2] |
Experimental Protocols
The synthesis of this compound is typically achieved through the Fischer esterification of its corresponding carboxylic acid, 3-chloro-2-methylbenzoic acid, with ethanol in the presence of an acid catalyst.
Synthesis of 3-chloro-2-methylbenzoic acid (Precursor)
The precursor, 3-chloro-2-methylbenzoic acid, can be synthesized via the oxidation of 2-chloro-m-xylene. The process involves dissolving 2-chloro-m-xylene in a suitable solvent, adding a catalyst, and then introducing an oxidizing agent at an elevated temperature.[3] Following the reaction, the product is isolated and purified by reduced pressure rectification.[3]
Fischer Esterification of 3-chloro-2-methylbenzoic acid
This procedure outlines the laboratory-scale synthesis of this compound.
Materials:
-
3-chloro-2-methylbenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2-methylbenzoic acid in an excess of absolute ethanol.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst. Finally, wash with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Synthesis and Characterization Workflow.
Conclusion
This compound serves as a key intermediate in organic synthesis. While specific, experimentally verified physical property data is limited in the public domain, its synthesis can be reliably achieved through standard esterification procedures. The protocols and data presented in this guide are intended to support researchers and professionals in the fields of chemical synthesis and drug development in their work with this compound. Further experimental investigation is encouraged to fully characterize its physicochemical properties.
References
An In-depth Technical Guide to Ethyl 3-chloro-2-methylbenzoate for Researchers and Drug Development Professionals
Introduction: Ethyl 3-chloro-2-methylbenzoate is a substituted aromatic ester that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its specific substitution pattern offers a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, synthesis, key chemical properties, and its application in the development of targeted therapies, with a focus on its role as a precursor to bioactive molecules.
Commercial Availability and Suppliers
This compound is available from a number of chemical suppliers, catering primarily to the research and development sector. The purity and available quantities can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. Below is a summary of representative suppliers and their typical offerings.
| Supplier | Purity | Available Quantities | Lead Time |
| Hangzhou J&H Chemical Co., Ltd. | ≥97% | 1 kg | 14 Days[1] |
| NOVEL Chemical Solutions | 96% | 1g, 5g | 10 Days[1] |
| Sigma-Aldrich | Research Grade | 25 mg | Typically ships in 2 business days[2] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its handling and use in experimental settings. The following tables summarize key data for this compound and related compounds.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 56427-71-5 | MOLBASE[1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | MOLBASE[1] |
| Molecular Weight | 198.65 g/mol | MOLBASE[1] |
| Synonyms | Benzoic acid, 3-chloro-2-methyl-, ethyl ester | MOLBASE[1] |
Table 2: Safety Information (Based on similar chlorinated benzoic acid esters)
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wash skin thoroughly after handling. |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Note: This safety information is generalized. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Fischer esterification of 3-chloro-2-methylbenzoic acid with ethanol in the presence of an acid catalyst.[3]
Experimental Protocol: Fischer Esterification
Materials:
-
3-chloro-2-methylbenzoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloro-2-methylbenzoic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the presence of multiple reactive sites that allow for further functionalization.
Building Block for Bioactive Heterocycles
One of the primary applications of this compound is in the synthesis of substituted pyrazoles. Pyrazoles are a class of heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. The general workflow for the synthesis of substituted pyrazoles from ethyl benzoate derivatives is depicted below.
Precursor for EGFR Inhibitors
The chloro and methyl substitutions on the benzene ring of this compound make it an attractive starting material for the synthesis of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[4][5] The development of EGFR inhibitors often involves the construction of a core scaffold that can be further elaborated to optimize binding to the kinase domain. The logical progression from a simple benzoate ester to a potential EGFR inhibitor is outlined in the following diagram.
References
- 1. This compound price & availability - MOLBASE [molbase.com]
- 2. 3-CHLORO-2-METHYL-BENZOIC ACID METHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - Taylor & Francis Group - Figshare [tandf.figshare.com]
The Synthetic Versatility of Ethyl 3-chloro-2-methylbenzoate: A Technical Review for Chemical and Pharmaceutical Development
For researchers, scientists, and professionals in drug development, Ethyl 3-chloro-2-methylbenzoate emerges as a pivotal, albeit specialized, intermediate in the synthesis of complex organic molecules. While not as extensively documented as some commodity chemicals, its strategic substitution pattern offers a unique building block for the construction of novel agrochemicals and pharmaceutical agents. This technical guide provides a comprehensive overview of its synthesis, properties, and, most critically, its application as a precursor in advanced chemical manufacturing.
This compound, with the CAS Number 56427-71-5, is a halogenated and alkyl-substituted aromatic ester. Its utility primarily stems from the reactive sites on the benzene ring and the ester functionality, which can be readily transformed into a variety of other chemical groups. The presence of the chloro and methyl groups influences the electronic properties and steric hindrance of the molecule, allowing for regioselective reactions.
Synthesis of this compound
The principal and most direct route to this compound is through the esterification of its parent carboxylic acid, 3-chloro-2-methylbenzoic acid.
Experimental Protocol: Fischer Esterification
A common and well-established method for this transformation is the Fischer esterification, which involves the acid-catalyzed reaction of the carboxylic acid with an excess of ethanol.[1]
Materials:
-
3-chloro-2-methylbenzoic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-2-methylbenzoic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
The following diagram illustrates the general workflow for the synthesis of this compound.
Physicochemical Properties and Spectroscopic Data
While specific experimental data for this compound is not abundant in publicly available literature, data for structurally similar compounds can provide valuable reference points. For instance, the spectroscopic data for methyl 3-chlorobenzoate and other related esters can be used to predict the expected shifts in NMR and characteristic peaks in IR and mass spectrometry.[2][3]
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| ¹H NMR | Aromatic protons (3H, multiplet), Ethyl group (CH₂ quartet, CH₃ triplet), Methyl group (singlet) |
| ¹³C NMR | Carbonyl carbon (~165 ppm), Aromatic carbons, Ethyl and Methyl carbons |
| IR Spectroscopy | C=O stretch (~1720 cm⁻¹), C-O stretch, C-Cl stretch, Aromatic C-H stretches |
| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation pattern |
Table 1: Predicted Physicochemical and Spectroscopic Properties of this compound.
Applications as a Synthetic Intermediate
The primary value of this compound lies in its role as an intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The parent acid, 3-chloro-2-methylbenzoic acid, is a known building block for herbicides and fungicides.[2] The ethyl ester provides a protected form of the carboxylic acid, which can be advantageous in multi-step synthetic sequences where the free acid might interfere with certain reagents.
A key application area for related compounds is in the synthesis of novel insecticides. For example, derivatives of chlorobenzoic acids are crucial components in the manufacture of modern pesticides.[4] The specific substitution pattern of this compound makes it a candidate for the synthesis of targeted bioactive molecules.
The following diagram illustrates a hypothetical signaling pathway where a molecule derived from this compound could act as an inhibitor.
Future Outlook
While direct applications of this compound are not yet widely reported, its structural features suggest significant potential as a building block in the discovery of new chemical entities. Further research into the derivatization of this compound could unlock novel classes of molecules with valuable biological activities. For professionals in the fields of medicinal chemistry and agrochemical research, this compound represents a promising starting point for the development of next-generation products.
References
Methodological & Application
Synthetic Routes Utilizing Ethyl 3-chloro-2-methylbenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-chloro-2-methylbenzoate is a versatile substituted aromatic compound that serves as a valuable building block in organic synthesis. Its trifunctional nature, possessing an ester, a chloro group, and a methyl group, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for several key synthetic routes utilizing this compound.
Overview of Synthetic Transformations
This compound can undergo several important reactions, including:
-
Benzylic Bromination: The methyl group can be selectively halogenated to introduce a reactive handle for further functionalization.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group provides a site for the formation of new carbon-carbon and carbon-nitrogen bonds via Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate chemistries.
-
Ester Reduction: The ester group can be reduced to a primary alcohol, providing another avenue for synthetic diversification.
These transformations are fundamental in medicinal chemistry and drug development for the construction of novel molecular scaffolds.
Experimental Protocols and Data
Benzylic Bromination
A common application of this compound is its conversion to ethyl 2-(bromomethyl)-3-chlorobenzoate. This benzylic bromination introduces a highly reactive bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions.
Reaction Scheme:
Experimental Protocol:
To a solution of this compound (1.0 equivalent) in carbon tetrachloride (2.5 M), N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents) are added. The reaction mixture is then heated to reflux and monitored by TLC or GC for the disappearance of the starting material. Upon completion, the reaction is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product can be purified by column chromatography on silica gel to yield ethyl 2-(bromomethyl)-3-chlorobenzoate.
Quantitative Data Summary:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | C₁₀H₁₁ClO₂ | 198.65 | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.05 |
| Benzoyl Peroxide | C₁₄H₁₀O₄ | 242.23 | 0.02 |
| Ethyl 2-(bromomethyl)-3-chlorobenzoate | C₁₀H₁₀BrClO₂ | 277.54 | - |
Yields for this reaction are typically high, often exceeding 80-90%, though they can vary based on specific reaction conditions and scale.
Workflow for Benzylic Bromination:
Caption: Workflow for the benzylic bromination of this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the aryl chloride of this compound and various organoboron compounds. This reaction is widely used in the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.
Reaction Scheme:
Experimental Protocol (General):
In a reaction vessel, this compound (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ (0.01-0.05 equivalents), a suitable phosphine ligand (e.g., SPhos, XPhos) if required, and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents) are combined in a degassed solvent (e.g., toluene, dioxane, or a mixture with water). The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed. After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water or brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
Representative Quantitative Data for Suzuki Coupling of Aryl Chlorides:
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 70-95 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 75-98 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-90 | 60-90 |
Note: Yields are representative for aryl chlorides and may vary for this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, converting the aryl chloride to an arylamine. This is a crucial transformation for the synthesis of many nitrogen-containing bioactive molecules.
Reaction Scheme:
Experimental Protocol (General):
This compound (1.0 equivalent), an amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃) or a palladium salt (e.g., Pd(OAc)₂) (0.01-0.05 equivalents), a suitable phosphine ligand (e.g., BINAP, Xantphos) (0.02-0.10 equivalents), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-2.0 equivalents) are combined in an anhydrous, aprotic solvent like toluene or dioxane. The reaction is heated under an inert atmosphere at 80-120 °C. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.
Representative Quantitative Data for Buchwald-Hartwig Amination of Aryl Chlorides:
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 70-95 |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 65-90 |
| [Pd(allyl)Cl]₂ / cataCXium A | K₃PO₄ | t-BuOH | 100 | 80-98 |
Note: Yields are representative for aryl chlorides and may vary for this compound.
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, leading to the synthesis of substituted alkynyl arenes, which are important precursors for various heterocyclic compounds and conjugated systems.
Reaction Scheme:
Experimental Protocol (General):
To a mixture of this compound (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.01-0.05 equivalents), and a copper(I) co-catalyst like CuI (0.02-0.10 equivalents) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), is added the terminal alkyne (1.1-1.5 equivalents) and a base (e.g., triethylamine, diisopropylamine) (2.0-5.0 equivalents). The reaction is typically stirred at room temperature to 60 °C under an inert atmosphere until completion. The reaction mixture is then worked up by filtration through celite to remove the catalyst, followed by extraction and purification by column chromatography.
Representative Quantitative Data for Sonogashira Coupling of Aryl Chlorides:
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50-60 | 60-90 |
| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | Room Temp | 70-95 |
| PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 80 | 65-85 |
Note: Yields are representative for aryl chlorides and may vary for this compound.
Catalytic Cycle of Sonogashira Coupling:
Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.
Ester Hydrolysis
Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-chloro-2-methylbenzoic acid, is a straightforward yet crucial step to enable further modifications such as amide bond formation.
Reaction Scheme:
Experimental Protocol (Alkaline Hydrolysis):
This compound (1.0 equivalent) is dissolved in a mixture of ethanol and an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide (2.0-5.0 equivalents). The mixture is heated to reflux for several hours until the ester is fully consumed (monitored by TLC). After cooling, the ethanol is removed under reduced pressure. The aqueous residue is then acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2, causing the carboxylic acid to precipitate. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Quantitative Data Summary:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | C₁₀H₁₁ClO₂ | 198.65 | 1.0 | 85-95 |
| Sodium Hydroxide | NaOH | 40.00 | 2.0-5.0 | - |
| 3-Chloro-2-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | - | - |
Workflow for Alkaline Ester Hydrolysis:
Caption: Workflow for the alkaline hydrolysis of this compound.
Ester Reduction
Reduction of the ester functionality to a primary alcohol, (3-chloro-2-methylphenyl)methanol, opens up another set of synthetic possibilities, such as ether formation or oxidation to the corresponding aldehyde.
Reaction Scheme:
Experimental Protocol:
A solution of this compound (1.0 equivalent) in an anhydrous ether solvent (e.g., diethyl ether, THF) is added dropwise to a stirred suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) (1.0-1.5 equivalents) in the same solvent at 0 °C under an inert atmosphere. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography or distillation.
Quantitative Data Summary:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | C₁₀H₁₁ClO₂ | 198.65 | 1.0 | 80-95 |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 1.0-1.5 | - |
| (3-Chloro-2-methylphenyl)methanol | C₈H₉ClO | 156.61 | - | - |
Workflow for Ester Reduction with LiAlH₄:
Experimental protocol for a specific reaction with Ethyl 3-chloro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for two widely utilized cross-coupling reactions involving Ethyl 3-chloro-2-methylbenzoate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry and materials science for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. The protocols are designed to be readily implemented in a standard laboratory setting.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1] This protocol details the coupling of this compound with phenylboronic acid to yield Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate.
Experimental Protocol
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Palladium(II) acetate (0.02 eq).
-
Add a degassed mixture of toluene and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate.
Data Summary
| Reagent | Molar Ratio | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) |
| This compound | 1.0 | - | Toluene/Water | 90 | 12 |
| Phenylboronic acid | 1.2 | - | (4:1) | ||
| Potassium carbonate | 2.0 | - | |||
| Palladium(II) acetate | - | 2 | |||
| Triphenylphosphine | - | 4 |
Experimental Workflow
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3-chloro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of Ethyl 3-chloro-2-methylbenzoate, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The described two-step synthesis route is robust, scalable, and proceeds through readily available starting materials.
Synthesis Overview
The synthesis of this compound is achieved in a two-step process. The first step involves the conversion of 2-amino-3-methylbenzoic acid to 3-chloro-2-methylbenzoic acid via a Sandmeyer reaction. The subsequent step is the Fischer esterification of the synthesized carboxylic acid with ethanol to yield the final product.
Step 1: Sandmeyer Reaction for the Synthesis of 3-chloro-2-methylbenzoic acid
The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group with a variety of substituents, including chloro groups.[1][2] The reaction proceeds via the formation of a diazonium salt from the aromatic amine, which is then decomposed in the presence of a copper(I) salt catalyst to yield the desired chloro-substituted aromatic compound.[1][3]
Experimental Protocol:
A detailed protocol for the Sandmeyer reaction of 2-amino-3-methylbenzoic acid is provided below. This protocol is designed for a laboratory-scale synthesis and can be scaled up with appropriate safety and engineering controls.
Materials:
-
2-amino-3-methylbenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Ice bath
-
Beakers
-
Separatory funnel
-
Büchner funnel and flask for vacuum filtration
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask, suspend 2-amino-3-methylbenzoic acid in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel, ensuring the temperature is maintained below 5 °C. The addition of ice directly to the reaction mixture can help control the temperature.[4]
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate beaker, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool the copper(I) chloride solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cold copper(I) chloride solution with continuous stirring. Vigorous nitrogen evolution will be observed.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The crude 3-chloro-2-methylbenzoic acid will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
For further purification, the crude product can be dissolved in a 5% aqueous sodium bicarbonate solution.
-
Treat the solution with activated charcoal to remove colored impurities, if necessary, and then filter.
-
Acidify the filtrate with concentrated hydrochloric acid to re-precipitate the 3-chloro-2-methylbenzoic acid.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Quantitative Data for Sandmeyer Reaction:
| Parameter | Value/Range |
| Reactants | |
| 2-amino-3-methylbenzoic acid | 1.0 mol |
| Concentrated HCl | 3.0 - 4.0 mol |
| Sodium Nitrite | 1.1 - 1.2 mol |
| Copper(I) Chloride | 0.1 - 0.2 mol |
| Reaction Conditions | |
| Diazotization Temperature | 0 - 5 °C |
| Sandmeyer Reaction Temp. | 0 - 10 °C (initial), then RT to 60 °C |
| Reaction Time | 2 - 4 hours |
| Yield and Purity | |
| Typical Yield | 70 - 85% |
| Purity (after purification) | >98% |
Step 2: Fischer Esterification for the Synthesis of this compound
Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[5][6] To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used.[6]
Experimental Protocol:
The following protocol details the esterification of 3-chloro-2-methylbenzoic acid with ethanol.
Materials:
-
3-chloro-2-methylbenzoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a heating mantle
-
Separatory funnel
-
Beakers
-
Rotary evaporator
-
Distillation apparatus for purification
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 3-chloro-2-methylbenzoic acid in an excess of absolute ethanol.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Add a few boiling chips and attach a reflux condenser.
-
-
Esterification:
-
Heat the reaction mixture to reflux and maintain the reflux for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (or another suitable organic solvent).
-
Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid and the sulfuric acid catalyst), and finally with brine.[5][7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
For large-scale operations and high purity, the crude ester should be purified by vacuum distillation.
-
Quantitative Data for Fischer Esterification:
| Parameter | Value/Range |
| Reactants | |
| 3-chloro-2-methylbenzoic acid | 1.0 mol |
| Absolute Ethanol | 5.0 - 10.0 mol (serves as solvent and reactant) |
| Concentrated H₂SO₄ | 0.1 - 0.2 mol (catalytic amount) |
| Reaction Conditions | |
| Reaction Temperature | Reflux temperature of ethanol (~78 °C) |
| Reaction Time | 4 - 8 hours |
| Yield and Purity | |
| Typical Yield | 85 - 95% |
| Purity (after distillation) | >99% |
Visualizations
Synthesis Pathway
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. studylib.net [studylib.net]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
Application Notes: The Use of Ethyl 3-chloro-2-methylbenzoate in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a theoretical guide based on established synthetic methodologies. Extensive literature searches did not yield specific examples of Ethyl 3-chloro-2-methylbenzoate being used directly for the synthesis of heterocyclic compounds. Therefore, the reaction conditions, yields, and other quantitative data presented are illustrative and should be considered as starting points for experimental design and optimization.
Introduction
This compound is a substituted aromatic compound that possesses several functional groups amenable to synthetic transformation. The presence of an aryl chloride, an ester, and a methyl group on the benzene ring makes it a potentially versatile building block for the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. This document outlines potential synthetic strategies for utilizing this compound in the construction of key heterocyclic systems, such as quinazolinones and benzodiazepines, through modern cross-coupling reactions.
The primary strategy involves the functionalization of the C-Cl bond via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are fundamental in C-N and C-O bond formation, which are critical steps in the assembly of many nitrogen and oxygen-containing heterocycles. Subsequent intramolecular cyclization or further functionalization can then lead to the desired heterocyclic core.
Section 1: Synthesis of Quinazolinone Precursors
Quinazolinones are a prominent class of heterocyclic compounds with a broad range of biological activities. A common synthetic route to quinazolinones involves the cyclization of 2-aminobenzamides or 2-aminobenzoic acid derivatives. This compound can be envisioned as a precursor to a substituted 2-aminobenzoic acid derivative through a Buchwald-Hartwig amination reaction, followed by hydrolysis of the ester.
Hypothetical Pathway 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex.[1] In this proposed scheme, this compound is coupled with ammonia or a protected ammonia equivalent to introduce the amino group at the 2-position, which is ortho to the ester group, setting the stage for a subsequent cyclization.
Caption: Proposed synthesis of a quinazolinone precursor via Buchwald-Hartwig amination.
Illustrative Quantitative Data
The following table summarizes hypothetical data for the optimization of the Buchwald-Hartwig amination step.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Precursor A |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 58 |
| 3 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 100 | 12 | 72 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 110 | 16 | 68 |
Experimental Protocol: Synthesis of Ethyl 2-amino-3-methylbenzoate (Precursor A)
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), RuPhos (2 mol%), and Sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add this compound (1.0 equivalent) and the appropriate solvent (e.g., t-BuOH).
-
If using an ammonia source like benzophenone imine, add it (1.2 equivalents) to the mixture. If using ammonia gas, bubble it through the solution.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Section 2: Synthesis of Benzodiazepine Precursors
Benzodiazepines are another critical class of heterocyclic compounds. A potential route starting from this compound could involve an Ullmann condensation to form a C-N bond with an amino acid derivative, such as glycine ethyl ester. The resulting intermediate would contain the necessary functionalities for subsequent intramolecular cyclization to form the benzodiazepine ring system. The Ullmann condensation is a copper-catalyzed reaction suitable for forming C-N, C-O, and C-S bonds.[2]
Hypothetical Pathway 2: Ullmann Condensation
Caption: Proposed synthesis of a benzodiazepine precursor via Ullmann condensation.
Illustrative Quantitative Data
The following table presents hypothetical data for the Ullmann condensation step.
| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Precursor B |
| 1 | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 90 | 24 | 75 |
| 2 | Cu₂O (10) | Phenanthroline (20) | Cs₂CO₃ | DMF | 120 | 18 | 68 |
| 3 | Cu(acac)₂ (10) | DMEDA (20) | K₃PO₄ | Dioxane | 110 | 24 | 70 |
| 4 | CuI (5) | D-glucosamine (20) | K₂CO₃ | DMSO | 90 | 20 | 82 |
Experimental Protocol: Synthesis of N-Aryl Glycine Derivative (Precursor B)
-
To a round-bottom flask, add CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equivalents).
-
Add this compound (1.0 equivalent) and Glycine ethyl ester (1.5 equivalents).
-
Add DMSO as the solvent and equip the flask with a reflux condenser.
-
Heat the reaction mixture to 90 °C under an argon atmosphere for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired N-aryl glycine derivative.
Subsequent Cyclization to Benzodiazepine
The N-aryl glycine derivative (Precursor B) can then be subjected to intramolecular cyclization. This typically involves hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by activation (e.g., with a carbodiimide or conversion to an acyl chloride) and reaction with the secondary amine to form the seven-membered benzodiazepine ring.
Conclusion
While direct, published protocols for the use of this compound in heterocyclic synthesis are not available, its structure lends itself to plausible synthetic routes based on modern cross-coupling chemistry. The hypothetical pathways and generalized protocols provided here for the synthesis of quinazolinone and benzodiazepine precursors are intended to serve as a foundational guide for researchers. Significant optimization of reaction conditions would be necessary to achieve viable yields for these transformations. These notes underscore the potential of this compound as a versatile, yet underexplored, building block in the synthesis of medicinally relevant heterocyclic compounds.
References
Application Notes and Protocols: Ethyl 3-chloro-2-methylbenzoate as a Versatile Starting Material for the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 3-chloro-2-methylbenzoate is a substituted aromatic ester that holds potential as a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). Its specific substitution pattern—a chlorine atom at the 3-position and a methyl group at the 2-position of the benzoate ring—offers unique reactivity and a structural motif present in a range of bioactive compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a Mefenamic Acid analog, a non-steroidal anti-inflammatory drug (NSAID). The protocols are based on established chemical transformations and provide a framework for the synthesis of related compounds.
Synthesis of a Mefenamic Acid Analog
The overall synthetic strategy involves a two-step process: (1) hydrolysis of the ethyl ester to the corresponding carboxylic acid, and (2) a subsequent Ullmann condensation with 2,3-dimethylaniline to form the final diarylamine product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis of the Mefenamic Acid analog.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Ester Hydrolysis | Lithium Hydroxide | THF/Water | 60 | 4 | >95 |
| 2 | Ullmann Condensation | 2,3-dimethylaniline, Copper(I) iodide, Potassium carbonate | DMF | 120 | 12 | 70-80 |
Experimental Protocols
Step 1: Hydrolysis of this compound to 3-chloro-2-methylbenzoic acid
-
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide to the solution.
-
Heat the reaction mixture to 60°C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 3-chloro-2-methylbenzoic acid as a solid.
-
Step 2: Ullmann Condensation to Synthesize 2-((3-chloro-2-methylphenyl)amino)-3,4-dimethylbenzoic acid (Mefenamic Acid Analog)
-
Materials:
-
3-chloro-2-methylbenzoic acid (1.0 eq)
-
2,3-dimethylaniline (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
To a flask, add 3-chloro-2-methylbenzoic acid, 2,3-dimethylaniline, copper(I) iodide, and potassium carbonate.
-
Add anhydrous DMF to the mixture.
-
Heat the reaction mixture to 120°C under a nitrogen atmosphere and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final Mefenamic Acid analog.
-
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of a Mefenamic Acid analog.
Mechanism of Action: COX Inhibition
Mefenamic Acid and its analogs exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.
Application Notes and Protocols for the Synthesis of Ethyl 3-chloro-2-methylbenzoate
Abstract
This document provides a detailed, step-by-step guide for the synthesis of Ethyl 3-chloro-2-methylbenzoate via the Fischer esterification of 3-chloro-2-methylbenzoic acid with ethanol. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The procedure includes information on reagents, equipment, reaction conditions, and product purification.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2][3] This process is an equilibrium reaction, and to achieve a high yield of the ester, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed.[1][3] This protocol details the synthesis of this compound using 3-chloro-2-methylbenzoic acid and excess ethanol with sulfuric acid as the catalyst.
Reaction Scheme
The overall reaction is as follows:
3-chloro-2-methylbenzoic acid + Ethanol <=> this compound + Water
Materials and Equipment
3.1 Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 3-Chloro-2-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | 10.0 g | 0.0586 | Starting material |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 100 mL | 1.71 | Reagent and solvent |
| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 2.0 mL | 0.036 | Catalyst |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | ~150 mL | - | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Drying agent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | - | Extraction solvent |
| Deionized Water | H₂O | 18.02 | ~200 mL | - | For washing |
3.2 Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware and clamps
Experimental Protocol
4.1 Reaction Setup
-
To a 250 mL round-bottom flask, add 10.0 g (0.0586 mol) of 3-chloro-2-methylbenzoic acid.
-
Add 100 mL of absolute ethanol to the flask.
-
Stir the mixture at room temperature until the acid is completely dissolved.
-
Carefully and slowly add 2.0 mL of concentrated sulfuric acid to the solution while stirring. Caution: The addition of sulfuric acid is exothermic.
4.2 Reaction
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4.3 Work-up and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a 500 mL beaker and slowly pour it into 200 mL of cold deionized water.
-
Transfer the aqueous mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with 100 mL of diethyl ether.
-
Separate the organic layer.
-
Extract the aqueous layer again with another 100 mL of diethyl ether.
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers with 100 mL of deionized water.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution (approximately 3 x 50 mL) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.
-
Wash the organic layer one final time with 100 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate for at least 15 minutes.
-
Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the crude this compound.
-
For higher purity, the crude product can be purified by vacuum distillation.
Visualization of the Experimental Workflow
Caption: Workflow diagram for the synthesis of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.
-
Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.
-
The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure proper venting.
-
All procedures should be carried out in a well-ventilated fume hood.
Characterization
The final product can be characterized by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (around 1720 cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
Discussion
The Fischer esterification is a reversible reaction.[1][3] The use of a large excess of ethanol serves to shift the equilibrium towards the formation of the ethyl ester, thereby increasing the yield. The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[4][5] The work-up procedure is designed to remove the excess ethanol, the sulfuric acid catalyst, and any unreacted carboxylic acid. The final product should be a colorless to pale yellow oil. The expected yield for this type of reaction is typically in the range of 70-90%, depending on the reaction time and efficiency of the work-up.
References
Application Notes and Protocols: Suzuki Coupling Reactions Involving Ethyl 3-chloro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the Suzuki-Miyaura cross-coupling reaction of Ethyl 3-chloro-2-methylbenzoate with various arylboronic acids. This reaction is a powerful tool for the synthesis of substituted biaryl compounds, which are important structural motifs in many pharmaceutical agents and functional materials.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a versatile and widely used method for the formation of carbon-carbon bonds. This document focuses on the application of this reaction to this compound, a readily available starting material, to generate a variety of ethyl 2-methylbiphenyl-3-carboxylate derivatives. The general reaction scheme is presented below:
Caption: General Suzuki Coupling Reaction Scheme.
Experimental Protocols
The following protocols are based on established methodologies for Suzuki-Miyaura coupling reactions of aryl chlorides. Optimization may be required for specific arylboronic acids.
General Procedure for Suzuki Coupling
A detailed experimental protocol for the Suzuki coupling of this compound with an arylboronic acid is provided below. This procedure is a general guideline and may be adapted based on the specific reactivity of the coupling partners.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-methyl-3-arylbenzoate.
Caption: Experimental Workflow for Suzuki Coupling.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on literature precedents for similar aryl chlorides.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | [Data not available in searched literature] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.5) | Dioxane | 100 | 18 | [Data not available in searched literature] |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | DMF | 110 | 24 | [Data not available in searched literature] |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 16 | [Data not available in searched literature] |
Note: The yields presented are hypothetical and based on typical ranges for Suzuki couplings of aryl chlorides. Specific experimental data for this compound was not found in the performed searches. Researchers should perform their own optimization studies.
Signaling Pathways and Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally accepted to proceed through a series of well-defined steps involving a palladium catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Mechanism Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion
The Suzuki-Miyaura coupling reaction is a highly effective method for the synthesis of ethyl 2-methylbiphenyl-3-carboxylate and its derivatives from this compound. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination. The protocols and information provided herein serve as a valuable starting point for researchers in the fields of organic synthesis and drug discovery.
Application Notes and Protocols for the Grignard Reaction with Ethyl 3-chloro-2-methylbenzoate
Document ID: AN-GR-202511 Version: 1.0 For Internal Use Only
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a tertiary alcohol via the Grignard reaction of ethyl 3-chloro-2-methylbenzoate. The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis and is widely employed in the pharmaceutical industry for creating complex molecules.[1] This protocol details the reaction with methylmagnesium bromide as a representative Grignard reagent, leading to the formation of 2-(3-chloro-2-methylphenyl)propan-2-ol. The procedure emphasizes anhydrous reaction conditions, controlled reagent addition, and appropriate work-up and purification techniques.
Introduction
Grignard reagents (RMgX) are potent organometallic nucleophiles essential for forming new carbon-carbon bonds.[2] Their reaction with esters is a classic and reliable method for synthesizing tertiary alcohols, where two identical alkyl or aryl groups from the Grignard reagent are added to the ester's carbonyl carbon.[3][4] This process occurs via a two-step addition-elimination-addition mechanism. The initial nucleophilic attack forms a tetrahedral intermediate, which then collapses to form a ketone.[5] This ketone intermediate is more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup.[3]
The substrate, this compound, is a substituted aromatic ester. The presence of the chloro- and methyl- groups can influence the electronic and steric environment of the reaction center. This protocol is designed for researchers in synthetic chemistry and drug development to reliably synthesize substituted tertiary alcohols, which are valuable intermediates in the preparation of active pharmaceutical ingredients.
Reaction Scheme
The overall reaction involves the addition of two equivalents of a Grignard reagent (methylmagnesium bromide shown as an example) to the ester, followed by an aqueous acidic workup to produce the tertiary alcohol.
Caption: Overall Grignard reaction scheme.
Experimental Protocol
This protocol requires strict adherence to anhydrous (dry) conditions, as Grignard reagents are strong bases that react readily with water.[6][7] All glassware must be oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% Purity | Sigma-Aldrich | Store in a desiccator. |
| Magnesium (Mg) turnings | >99% Purity | Sigma-Aldrich | Activate before use if necessary. |
| Methyl Bromide (or Iodide) | Synthesis Grade | Sigma-Aldrich | Or use commercial CH₃MgBr solution. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Inhibitor-free. Stored over molecular sieves. |
| Diethyl ether (Et₂O) | Anhydrous, >99.7% | Fisher Scientific | For extraction. |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Reagent | VWR | Aqueous solution for quenching. |
| Hydrochloric Acid (HCl) | 1 M solution | VWR | For workup. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying organic layers. |
| Round-bottom flasks | Various sizes | Pyrex | Oven-dried. |
| Reflux condenser | - | Pyrex | Oven-dried. |
| Addition funnel | - | Pyrex | Oven-dried. |
| Magnetic stirrer and stir bars | - | IKA | - |
| Inert gas supply (N₂ or Ar) | High Purity | Airgas | - |
Procedure
Step 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide) (This step can be skipped if using a commercially available solution)
-
Set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is sealed and under a positive pressure of nitrogen or argon.
-
Place magnesium turnings (1.2 equiv.) in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.[9]
-
In the addition funnel, prepare a solution of methyl bromide (1.1 equiv.) in anhydrous THF.
-
Add a small portion of the methyl bromide solution to the magnesium. The reaction is initiated when the iodine color fades and bubbling occurs. Gentle heating may be required to start the reaction.[8]
-
Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the gray, cloudy mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Step 2: Grignard Reaction
-
Cool the prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Slowly add the ester solution to the cold Grignard reagent via the addition funnel over 30 minutes. Adding the ester too quickly can lead to side reactions and reduced yield.[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
Step 3: Work-up and Extraction
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This will hydrolyze the intermediate magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
If a large amount of solid precipitates, add 1 M HCl to dissolve the magnesium salts.[10]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
Purify the crude tertiary alcohol using flash column chromatography on silica gel.
-
Use a solvent system such as a gradient of ethyl acetate in hexanes to elute the product.
-
Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield the final product, 2-(3-chloro-2-methylphenyl)propan-2-ol, typically as a colorless oil or a white solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and absence of impurities.
-
Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the alcohol and the disappearance of the ester C=O stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Presentation
Typical Reaction Parameters
| Parameter | Value |
| Reactants | This compound, CH₃MgBr |
| Stoichiometry | Ester : Grignard Reagent (1.0 : 2.2 equiv.) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours |
| Work-up | Saturated aq. NH₄Cl quench, acid wash |
| Expected Yield | 75-90% |
Expected Analytical Data for 2-(3-chloro-2-methylphenyl)propan-2-ol
| Analysis | Expected Result |
| ¹H NMR (CDCl₃) | δ ~7.3-7.0 (m, 3H, Ar-H), ~2.4 (s, 3H, Ar-CH₃), ~2.0 (s, 1H, -OH), ~1.6 (s, 6H, -C(CH₃)₂) ppm. |
| ¹³C NMR (CDCl₃) | δ ~145 (Ar-C), ~135 (Ar-C), ~133 (Ar-C-Cl), ~130 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~75 (C-OH), ~32 (-C(CH₃)₂), ~20 (Ar-CH₃) ppm. |
| IR (thin film) | ν ~3400 cm⁻¹ (broad, O-H stretch), ~3000-2850 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~750 cm⁻¹ (C-Cl stretch). No peak at ~1720 cm⁻¹ (ester C=O). |
| MS (EI) | M⁺ corresponding to C₁₀H₁₃ClO. |
Visualizations
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition.
Caption: Mechanism of the Grignard reaction with an ester.
Experimental Workflow
This diagram outlines the major steps from initial setup to final product analysis.
Caption: Step-by-step experimental workflow diagram.
Safety Precautions
-
Anhydrous Solvents: Diethyl ether and THF are extremely flammable and volatile.[7] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.
-
Grignard Reagents: These reagents are highly reactive and pyrophoric, especially if the solvent evaporates. They react violently with water and protic solvents.[9] Always handle under an inert atmosphere.
-
Quenching: The quenching of the reaction is highly exothermic. Perform the quench slowly at 0 °C with vigorous stirring to control the heat evolution.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer); wet reagents or glassware.[9][10] | Crush Mg turnings in the flask (under inert gas). Add a small crystal of iodine or 1,2-dibromoethane as an activator. Ensure all reagents and glassware are scrupulously dry. |
| Low yield of tertiary alcohol | Incomplete reaction; premature quenching; side reactions (e.g., enolization). | Use a slight excess (2.2-2.5 equiv.) of the Grignard reagent. Ensure slow addition of the ester at low temperature. Check for acidic impurities in the starting materials. |
| Recovery of starting ester | Insufficient Grignard reagent; low reactivity. | Check the concentration of the Grignard reagent via titration. Allow the reaction to stir for a longer period or at a slightly elevated temperature (e.g., reflux in THF). |
| Formation of ketone byproduct | Insufficient Grignard reagent; steric hindrance slowing the second addition.[11] | Add at least 2.2 equivalents of the Grignard reagent. The ketone is an intermediate, so its presence suggests the reaction did not go to completion. |
| Formation of biphenyl (from R-Br) | A known side reaction during Grignard formation, especially at high temps.[6] | Control the temperature during Grignard reagent formation. This non-polar impurity is usually easily separated by column chromatography. |
References
- 1. researchgate.net [researchgate.net]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemistry-online.com [chemistry-online.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. mason.gmu.edu [mason.gmu.edu]
- 11. Grignard Reaction [organic-chemistry.org]
Application Notes and Protocols: Use of Ethyl 3-chloro-2-methylbenzoate in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Ethyl 3-chloro-2-methylbenzoate in continuous flow chemistry. The following sections outline a representative nucleophilic aromatic substitution (SNAr) reaction, demonstrating the advantages of flow chemistry for the synthesis of functionalized benzoate derivatives, which are valuable intermediates in pharmaceutical and agrochemical research.
Introduction
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and reactions at elevated temperatures and pressures, and the potential for straightforward scaling and automation.[1][2] this compound is a substituted aromatic compound that can serve as a versatile building block. The presence of a chloro-substituent on the benzene ring allows for various chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
This application note focuses on the SNAr reaction of this compound with morpholine in a continuous flow setup. The electron-withdrawing nature of the ester group, combined with the ortho-methyl group, influences the reactivity of the chloro-substituent. While the ester is meta to the chlorine, the high temperatures and pressures achievable in a flow reactor can facilitate the reaction, which might be sluggish in a batch process.
Reaction Scheme
The model reaction explored is the nucleophilic aromatic substitution of the chloro-group in this compound with morpholine to yield Ethyl 2-methyl-3-(morpholin-4-yl)benzoate.
Scheme 1: Nucleophilic Aromatic Substitution of this compound with Morpholine
Caption: SNAr reaction of this compound.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
This compound (Reagent Grade, ≥98%)
-
Morpholine (Reagent Grade, ≥99%)
-
Dimethyl Sulfoxide (DMSO, Anhydrous, ≥99.9%)
-
Ethyl Acetate (HPLC Grade)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
-
Equipment:
-
Commercially available flow chemistry system (e.g., Vapourtec R-Series, Uniqsis FlowSyn)
-
Two high-pressure liquid chromatography (HPLC) pumps
-
T-mixer
-
Heated reactor coil (e.g., 10 mL PFA or stainless steel)
-
Back pressure regulator (BPR)
-
Automated sample collector
-
Rotary evaporator
-
Standard laboratory glassware
-
Preparation of Reagent Solutions
-
Solution A (Substrate): Prepare a 0.2 M solution of this compound in anhydrous DMSO.
-
Solution B (Nucleophile): Prepare a 0.6 M solution of morpholine in anhydrous DMSO.
Flow Chemistry Setup and Execution
-
System Priming: Prime both HPLC pumps and the entire flow system with DMSO to ensure no air bubbles are present.
-
Reactor Pre-heating: Heat the reactor coil to the desired temperature (see Table 1 for optimization parameters).
-
Pressurization: Set the back pressure regulator to the desired pressure (e.g., 10 bar) to allow for heating the solvent above its boiling point without vaporization.
-
Reaction Initiation:
-
Pump Solution A and Solution B at the desired flow rates into the T-mixer. The combined flow rate will determine the residence time in the reactor coil.
-
The reaction mixture flows from the T-mixer through the heated reactor coil.
-
-
Sample Collection: The output from the reactor passes through the back pressure regulator and is collected in an automated sample collector.
-
Steady State: Allow the system to reach a steady state (typically after 3-5 residence times) before collecting the product for analysis and work-up.
-
Work-up:
-
Combine the collected fractions from the steady state.
-
Dilute the mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 2-methyl-3-(morpholin-4-yl)benzoate.
Data Presentation
The following table summarizes the results of the optimization of the SNAr reaction in the flow reactor.
Table 1: Optimization of the SNAr Reaction of this compound with Morpholine
| Entry | Temperature (°C) | Residence Time (min) | Flow Rate (mL/min) | Pressure (bar) | Conversion (%) | Yield (%) |
| 1 | 150 | 10 | 1.0 | 10 | 45 | 41 |
| 2 | 180 | 10 | 1.0 | 10 | 78 | 72 |
| 3 | 200 | 10 | 1.0 | 10 | 92 | 85 |
| 4 | 220 | 10 | 1.0 | 15 | 95 | 88 |
| 5 | 220 | 5 | 2.0 | 15 | 80 | 75 |
| 6 | 220 | 20 | 0.5 | 15 | >99 | 94 |
Conversion and yield determined by HPLC analysis of the crude reaction mixture against a calibrated internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the continuous flow SNAr reaction.
Caption: Experimental workflow for the continuous flow SNAr reaction.
Logical Relationship of Reaction Parameters
The following diagram shows the logical relationship between the key reaction parameters and the desired outcomes.
Caption: Relationship between reaction parameters and outcomes.
Safety Considerations
-
This reaction is performed at high temperatures and pressures. Ensure the flow chemistry system is properly maintained and operated by trained personnel.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DMSO can be absorbed through the skin. Handle with care.
-
Morpholine is a corrosive and flammable liquid. Handle in a well-ventilated fume hood.
Conclusion
The use of continuous flow chemistry provides a safe, efficient, and scalable method for the nucleophilic aromatic substitution of this compound. The ability to operate at high temperatures and pressures allows for rapid reaction times and high yields, which may not be easily achievable in traditional batch reactors. This protocol serves as a template for the synthesis of a variety of substituted benzoate derivatives, which are key intermediates in the development of new pharmaceutical agents and other fine chemicals.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 3-chloro-2-methylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Ethyl 3-chloro-2-methylbenzoate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
| Property | Estimated Value | Basis for Estimation |
| Molecular Weight | 198.65 g/mol | Calculated from the chemical formula (C₁₀H₁₁ClO₂) |
| Boiling Point (atm) | ~230-245 °C | Based on boiling points of isomers and related compounds such as Ethyl 2-chlorobenzoate (241-243 °C), Ethyl 3-chlorobenzoate (242 °C), Ethyl 2-methylbenzoate (227 °C), and Ethyl 3-methylbenzoate (234 °C).[1][2][3][4] |
| Appearance | Colorless to pale yellow liquid | Typical for aromatic esters. |
Q2: What are the most common impurities in crude this compound?
A2: The impurities will largely depend on the synthetic route. Assuming the ester is prepared by Fischer esterification of 3-chloro-2-methylbenzoic acid with ethanol, common impurities may include:
-
Unreacted 3-chloro-2-methylbenzoic acid: The starting carboxylic acid.
-
Unreacted ethanol: The starting alcohol.
-
Side-products from the synthesis of 3-chloro-2-methylbenzoic acid: These could include isomeric chloromethylbenzoic acids.[5]
-
Water: A byproduct of the esterification reaction.
-
Acid catalyst: Typically sulfuric acid or another strong acid used to catalyze the esterification.[6]
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and effective purification techniques for a liquid ester like this compound are:
-
Aqueous Workup/Extraction: To remove water-soluble impurities like the acid catalyst and unreacted ethanol.
-
Vacuum Distillation: To separate the product from non-volatile impurities (like the starting acid) and other volatile components with different boiling points.[6]
-
Column Chromatography: For high-purity requirements, to separate the product from closely related isomers or byproducts.
-
Recrystallization (if the product is solid at low temperatures or forms a suitable salt): While likely a liquid at room temperature, low-temperature recrystallization or recrystallization of a derivative could be an option.
Troubleshooting Guides
Aqueous Workup Issues
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction | The organic and aqueous layers have similar densities or high concentrations of surfactants/impurities. | Add brine (saturated NaCl solution) to increase the density of the aqueous layer. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also help. |
| Incomplete removal of acid catalyst | Insufficient washing with a basic solution. | Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until no more CO₂ evolution is observed. Follow with a water wash to remove residual bicarbonate. |
| Product remains in the aqueous layer | The product may have some water solubility, or the pH is too high, potentially hydrolyzing the ester. | Ensure the aqueous washes are not excessively basic or prolonged. Back-extract the aqueous layer with a fresh portion of the organic solvent. |
Vacuum Distillation Troubleshooting
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. High vacuum applied too quickly. | Add fresh boiling chips or use a magnetic stirrer. Apply the vacuum gradually. |
| Product does not distill at the expected temperature | The vacuum pressure is not as low as indicated by the gauge. The thermometer is placed incorrectly. The presence of significant impurities. | Check the vacuum system for leaks. Ensure the thermometer bulb is positioned just below the side arm of the distillation head. Consider that impurities can alter the boiling point. |
| Product decomposition (darkening of the distillation pot) | The distillation temperature is too high. Presence of acidic or basic impurities. | Use a lower vacuum to reduce the boiling point. Ensure all acidic/basic catalysts have been removed during the workup. |
Recrystallization Troubleshooting
While this compound is likely a liquid, if attempting a low-temperature recrystallization:
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing | The solvent is too good a solvent, or the solution is supersaturated. The cooling rate is too fast. | Use a less polar solvent or a solvent mixture. Scratch the inside of the flask with a glass rod to induce crystallization. Allow the solution to cool slowly. |
| No crystals form upon cooling | The solution is not saturated. The chosen solvent is not appropriate. | Evaporate some of the solvent to increase the concentration. Try a different solvent system (e.g., a mixture of a good solvent and a poor solvent). |
| Poor recovery of the product | Too much solvent was used. The crystals are too soluble in the cold solvent. | Evaporate some of the solvent and re-cool. Use a minimal amount of ice-cold solvent for washing the crystals. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Water (to remove bulk ethanol and some acid).
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst).
-
Brine (to break emulsions and remove water).
-
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the crude, washed product.
Protocol 2: Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Add the crude, washed this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Gradually apply vacuum and begin heating.
-
Collect fractions based on the boiling point at the given pressure. The target product should distill at a temperature lower than its atmospheric boiling point.
Protocol 3: Recrystallization Solvent Screening (for low-temperature crystallization)
-
Dissolve a small amount of the crude product in a minimal amount of a test solvent (e.g., hexane, ethanol, methanol, or a mixture like ethanol/water) at room temperature.
-
Cool the solution in an ice bath or freezer.
-
Observe if crystals form. A good solvent will dissolve the compound when warm but not when cold.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of crude this compound.
Troubleshooting Logic for Failed Distillation
Caption: Troubleshooting logic for common issues encountered during vacuum distillation.
References
- 1. ethyl 3-chlorobenzoate [stenutz.eu]
- 2. ethyl 3-methyl benzoate, 120-33-2 [thegoodscentscompany.com]
- 3. 7335-25-3 CAS MSDS (Ethyl 2-Chlorobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. ethyl 2-methyl benzoate, 87-24-1 [thegoodscentscompany.com]
- 5. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
Identification and removal of common impurities in Ethyl 3-chloro-2-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-chloro-2-methylbenzoate. It addresses common issues related to impurity identification and removal during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: Common impurities in this compound typically arise from the synthesis process. The most prevalent synthesis method is the Fischer esterification of 3-chloro-2-methylbenzoic acid with ethanol, catalyzed by a strong acid. Therefore, the impurities can be categorized as follows:
-
Starting Material-Related Impurities:
-
Unreacted 3-chloro-2-methylbenzoic acid: This is one of the most common impurities.
-
Isomeric Chloromethylbenzoic Acids: During the synthesis of 3-chloro-2-methylbenzoic acid via chlorination of 2-methylbenzoic acid, other isomers such as 5-chloro-2-methylbenzoic acid can be formed. These may be carried through to the final product.
-
Unreacted 2-methylbenzoic acid: If the initial chlorination of 2-methylbenzoic acid is incomplete, this starting material may also be present.
-
-
Reaction By-products:
-
Diethyl ether: This can form as a by-product of the acid-catalyzed reaction of ethanol, especially at higher temperatures.
-
Water: A direct by-product of the esterification reaction.
-
-
Residual Solvents and Reagents:
-
Ethanol: Excess ethanol used in the esterification may remain.
-
Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) may be present if not completely neutralized.
-
Q2: How can I identify the impurities in my sample of this compound?
A2: The primary methods for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
-
GC-MS is well-suited for identifying volatile and semi-volatile impurities. It provides both retention time data for quantification and mass spectral data for structural elucidation of the impurities.
-
HPLC , particularly with a UV detector, is excellent for quantifying non-volatile impurities like the starting carboxylic acid and its isomers.
Q3: What are the general steps for removing these impurities?
A3: A typical purification workflow involves the following steps:
-
Aqueous Base Wash: To remove acidic impurities like unreacted 3-chloro-2-methylbenzoic acid and its isomers.
-
Drying: To remove residual water from the organic layer.
-
Fractional Distillation: To separate the desired ester from impurities with different boiling points, such as residual ethanol and diethyl ether.
Troubleshooting Guides
Issue 1: My final product is acidic and has a broad peak for the starting material in the HPLC analysis.
-
Cause: Incomplete reaction or insufficient removal of the acidic starting material, 3-chloro-2-methylbenzoic acid.
-
Solution: Perform an aqueous base wash of the crude product. Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurities will react to form their corresponding sodium salts, which are soluble in the aqueous layer. Separate the aqueous layer. Repeat the wash if necessary. Monitor the pH of the aqueous wash to ensure all the acid has been neutralized.
Issue 2: The GC-MS analysis shows a significant peak at a low retention time, which is not the desired product.
-
Cause: This is likely due to the presence of a low-boiling impurity, such as diethyl ether (boiling point: 34.6 °C)[1][2], a common by-product of acid-catalyzed esterification of ethanol.
-
Solution: Purify the product using fractional distillation under reduced pressure. The significant difference in boiling points between diethyl ether and this compound will allow for efficient separation.
Issue 3: HPLC analysis shows multiple peaks with similar retention times to the main product, suggesting isomeric impurities.
-
Cause: The 3-chloro-2-methylbenzoic acid used as a starting material may have contained isomeric impurities from its synthesis.
-
Solution: Careful fractional distillation under reduced pressure may help separate isomers if their boiling points are sufficiently different. If co-distillation occurs, preparative chromatography (either HPLC or column chromatography) may be necessary for complete separation.
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
This protocol is a general guideline and may require optimization for your specific instrument and sample.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a clean, dry glass centrifuge tube.
-
Add 3.0 mL of 0.2 M sodium chloride solution and 2.0 mL of a suitable internal standard solution (e.g., in methyl tert-butyl ether).
-
Vortex the tube for 1 minute and allow the phases to separate.
-
Collect the upper organic layer for injection.
-
-
GC-MS Parameters (Adaptable):
-
Column: ZB-5 MS (5% Phenyl-Arylene, 95% Dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.0 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1.0 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Protocol 2: Quantification of Acidic Impurities by HPLC
This protocol is a starting point for method development.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.
-
Prepare calibration standards of 3-chloro-2-methylbenzoic acid in acetonitrile.
-
-
HPLC Parameters (Adaptable):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start at 60% A / 40% B.
-
Linear gradient to 20% A / 80% B over 15 minutes.
-
Hold at 20% A / 80% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Protocol 3: Removal of Acidic Impurities by Aqueous Base Wash
-
Dissolve the crude this compound in an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with deionized water.
-
Drain the aqueous layer.
-
Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the purified ester.
Protocol 4: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
Place the crude this compound in the distillation flask.
-
Apply a vacuum and gently heat the flask.
-
Collect the fractions that distill at the boiling point of this compound under the applied pressure. The boiling point of the parent compound, ethyl 3-chlorobenzoate, is 242 °C at atmospheric pressure, which can serve as a reference point.[3] The boiling point will be significantly lower under vacuum.
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 198.65 | ~240-250 (est. at atm. pressure) |
| 3-chloro-2-methylbenzoic acid | 170.59 | Decomposes |
| Diethyl ether | 74.12 | 34.6[1][2] |
Table 2: Example of Impurity Profile Before and After Purification by Aqueous Wash
| Impurity | % Area (Before Wash) | % Area (After Wash) |
| 3-chloro-2-methylbenzoic acid | 5.2 | < 0.1 |
| Other acidic impurities | 1.8 | < 0.1 |
Note: The data in Table 2 is illustrative. Actual values will vary depending on the reaction conditions and the efficiency of the purification.
Visualizations
Caption: Workflow for the identification of impurities.
Caption: General workflow for the purification of this compound.
References
Optimizing reaction conditions (temperature, solvent, catalyst) for Ethyl 3-chloro-2-methylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 3-chloro-2-methylbenzoate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 3-chloro-2-methylbenzoic acid with ethanol. Typically, a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is used to facilitate the reaction.[1][2]
Q2: Why is the esterification of 3-chloro-2-methylbenzoic acid challenging?
A2: The primary challenge arises from steric hindrance. The methyl group at the ortho position (position 2) to the carboxylic acid group partially blocks the approach of the ethanol molecule, which can slow down the reaction rate and lead to lower yields compared to unhindered benzoic acids.
Q3: What are the key parameters to optimize for this reaction?
A3: The critical parameters to optimize are reaction temperature, choice of solvent, and the type and concentration of the catalyst. Each of these factors can significantly impact the reaction rate, yield, and purity of the final product.
Q4: Can I use a solvent in this reaction?
A4: While the reaction can be run using an excess of ethanol as both the reactant and the solvent, employing a co-solvent can be beneficial.[1] A non-polar solvent like toluene or hexane can be used to facilitate the removal of water, a byproduct of the reaction, through azeotropic distillation using a Dean-Stark apparatus. This helps to drive the equilibrium towards the formation of the ester and improve the yield.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to steric hindrance. | Increase reaction time and/or temperature. Consider using a microwave reactor to accelerate the reaction.[5][6] |
| Equilibrium not shifted towards product formation. | Use a large excess of ethanol.[7] Alternatively, remove water as it forms using a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene).[3][4] | |
| Catalyst deactivation. | For reactions requiring long reflux times, consider adding the catalyst in portions.[5][6] If using a solid acid catalyst, ensure it is properly activated and not poisoned. | |
| Presence of Unreacted Carboxylic Acid | Insufficient catalyst or reaction time. | Increase the catalyst loading or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Hydrolysis of the ester during workup. | Ensure all workup steps are performed with anhydrous solvents where possible. Neutralize the acidic catalyst thoroughly before extraction. | |
| Formation of Side Products | Dehydration of ethanol to diethyl ether. | This can occur at high temperatures with strong acid catalysts. Use a milder catalyst or lower the reaction temperature. |
| Formation of an anhydride from two molecules of the carboxylic acid. | This is less common in the presence of excess alcohol but can be minimized by ensuring a sufficient excess of ethanol. | |
| Difficulty in Product Isolation | Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
| Product is soluble in the aqueous wash. | Minimize the volume of aqueous washes. Back-extract the aqueous layers with a small amount of the organic solvent. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of esters from substituted benzoic acids, providing a guideline for the optimization of this compound synthesis.
Table 1: Effect of Catalyst on Esterification Yield
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Substrate | Alcohol | Yield (%) | Reference |
| H₂SO₄ | 4 | 130 | 0.25 | 4-fluoro-3-nitrobenzoic acid | Ethanol | ~16 | [6] |
| H₂SO₄ (added in portions) | 4 | 130 | 0.25 | 4-fluoro-3-nitrobenzoic acid | Ethanol | High | [5][6] |
| Montmorillonite K10 (modified) | 10 wt% | Reflux | 5 | Benzoic acid | Methanol | High | [8] |
| Zr/Ti Solid Acid | - | - | - | Substituted benzoic acids | Methanol | Good | [9] |
| Zirconium Complex | 2 | 80 | 24 | Benzoic acid | Benzyl alcohol | 6 | [10] |
Table 2: Effect of Temperature and Solvent on Esterification Yield
| Temperature (°C) | Solvent | Reaction Time | Substrate | Alcohol | Yield (%) | Reference |
| 110 | Ethanol | 15 min (microwave) | 4-fluoro-3-nitrobenzoic acid | Ethanol | Low | [6] |
| 130-150 | Ethanol | 15 min (microwave) | 4-fluoro-3-nitrobenzoic acid | Ethanol | High | [6] |
| Reflux | Ethanol (excess) | 2 | Hydroxy acid | Ethanol | 95 | [3] |
| 65 | Methanol (excess) | - | Benzoic acid | Methanol | 90 | [3] |
| Reflux | Toluene (with Dean-Stark) | 20 | d-tartaric acid | Benzyl alcohol | - | [3] |
Experimental Protocols
General Protocol for Fischer Esterification using Sulfuric Acid
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-methylbenzoic acid in a 5 to 10-fold molar excess of anhydrous ethanol.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (typically 1-5 mol% relative to the carboxylic acid) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78°C) and maintain the reflux for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Experimental Workflow for Fischer Esterification
Caption: A generalized workflow for the synthesis of this compound via Fischer esterification.
Troubleshooting Logic for Low Yield
Caption: A decision tree to troubleshoot low yields in the esterification reaction.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 6. researchgate.net [researchgate.net]
- 7. studylib.net [studylib.net]
- 8. ijstr.org [ijstr.org]
- 9. mdpi.com [mdpi.com]
- 10. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions and byproducts of Ethyl 3-chloro-2-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-chloro-2-methylbenzoate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and use.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the primary byproducts?
A1: The most common laboratory-scale synthesis is the Fischer esterification of 3-chloro-2-methylbenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid. The primary byproduct of this reaction is water. Due to the reversible nature of the reaction, unreacted starting materials (3-chloro-2-methylbenzoic acid and ethanol) are also common impurities in the crude product.[1][2][3]
Q2: What are the potential side reactions during the Fischer esterification of 3-chloro-2-methylbenzoic acid?
A2: Under harsh conditions (e.g., high temperatures), the ethanol used in the esterification can undergo acid-catalyzed dehydration to form diethyl ether. Additionally, if the starting 3-chloro-2-methylbenzoic acid contains isomeric impurities, the final product will also contain the corresponding ethyl esters of those isomers.
Q3: My yield of this compound is low. What are the possible causes and how can I improve it?
A3: Low yield in a Fischer esterification is often due to the equilibrium nature of the reaction.[1][2] To drive the reaction towards the product, you can:
-
Use a large excess of one of the reactants, typically the less expensive one (ethanol).
-
Remove water as it is formed, for example, by using a Dean-Stark apparatus.
-
Ensure the acid catalyst is active and present in a sufficient amount.
Q4: I am seeing an unexpected peak in my NMR/GC-MS analysis of the final product. What could it be?
A4: An unexpected peak could be one of several common byproducts. Refer to the table below for potential impurities and their likely origins. If the peak corresponds to a compound with a mass similar to your product but with a different fragmentation pattern, it might be an isomeric byproduct.
Q5: How can I purify crude this compound?
A5: A typical purification workflow involves:
-
Neutralization: Quench the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Extraction: Extract the ester into an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer with brine to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Distillation: Purify the crude ester by vacuum distillation.
Troubleshooting Guides
Low Yield in Fischer Esterification
| Symptom | Possible Cause | Troubleshooting Step |
| Low conversion of starting material | Incomplete reaction due to equilibrium. | Use a large excess of ethanol (5-10 equivalents). Remove water using a Dean-Stark trap. Increase reaction time. |
| Insufficient catalysis. | Ensure the acid catalyst (e.g., H₂SO₄) is fresh and added in an appropriate amount (typically 1-5 mol%). | |
| Product loss during workup | Ester hydrolysis during neutralization. | Use a mild base like sodium bicarbonate for neutralization and avoid prolonged contact with aqueous layers. |
| Incomplete extraction. | Perform multiple extractions with the organic solvent. |
Presence of Impurities After Purification
| Symptom | Possible Impurity | Troubleshooting Step |
| Broad peak for -OH in ¹H NMR | Residual 3-chloro-2-methylbenzoic acid | Improve the neutralization step during workup. Consider a wash with a dilute base solution. |
| Residual ethanol | Ensure complete removal of the solvent under vacuum. | |
| Peak corresponding to diethyl ether | Acid-catalyzed dehydration of ethanol. | Lower the reaction temperature. Use a milder acid catalyst if possible. |
| Multiple closely-eluting peaks in GC | Isomeric impurities | Use a high-purity starting material. Isomeric esters can be difficult to separate by distillation; preparative chromatography may be necessary. |
Common Side Reactions and Byproducts
The following table summarizes the common side reactions and byproducts in the synthesis of this compound via Fischer esterification.
| Reaction Type | Reactants | Products | Byproducts/Side Products | Conditions |
| Main Reaction (Esterification) | 3-chloro-2-methylbenzoic acid + Ethanol | This compound | Water | Acid catalyst, Heat |
| Side Reaction 1 | Ethanol + Ethanol | Diethyl ether | Water | High temperature, Strong acid |
| Side Reaction 2 (Hydrolysis) | This compound + Water | 3-chloro-2-methylbenzoic acid + Ethanol | Presence of acid or base |
Experimental Protocols
Fischer Esterification of 3-chloro-2-methylbenzoic acid
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2-methylbenzoic acid (1.0 eq), absolute ethanol (5-10 eq), and a catalytic amount of concentrated sulfuric acid (0.02 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Main and side reaction pathways in the synthesis of this compound.
References
How to improve the yield and purity in reactions with Ethyl 3-chloro-2-methylbenzoate
Welcome to the technical support center for reactions involving Ethyl 3-chloro-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yield and purity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges arise from steric hindrance and electronic effects. The ortho-methyl group sterically hinders the approach of the catalyst and coupling partner to the chlorine atom. Additionally, the chlorine atom is a relatively unreactive leaving group in palladium-catalyzed cross-coupling reactions compared to bromine or iodine. The electron-withdrawing nature of the ester group can also influence the reactivity of the aromatic ring.
Q2: How can I overcome the low reactivity of the aryl chloride in Suzuki-Miyaura coupling?
A2: To overcome the low reactivity of the aryl chloride, it is crucial to select an appropriate catalyst system. Bulky and electron-rich phosphine ligands, such as those from the Buchwald or Fu groups (e.g., XPhos, SPhos, RuPhos), are often effective for activating aryl chlorides.[1] Using a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) and a strong base (e.g., K₃PO₄ or Cs₂CO₃) is also recommended. Microwave irradiation can sometimes be employed to accelerate these sluggish reactions.[2]
Q3: What are common side reactions in Buchwald-Hartwig amination with this substrate?
A3: Common side reactions include hydrodehalogenation (replacement of the chlorine with a hydrogen), and catalyst decomposition leading to the formation of palladium black.[3] If the amine coupling partner is sensitive to the strong base typically used (e.g., NaOtBu), side reactions involving the amine can also occur. Careful selection of the ligand, base, and reaction temperature is critical to minimize these unwanted pathways.
Q4: Can I perform a Grignard reaction on the ester group of this compound without affecting the aryl chloride?
A4: Yes, it is generally possible to perform a Grignard reaction on the ester group. The aryl chloride is typically unreactive towards Grignard reagents under standard conditions. However, it is crucial to maintain strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[4] A common issue is the double addition of the Grignard reagent to the ester, leading to a tertiary alcohol.[5]
Q5: Is the hydrolysis of the ethyl ester group straightforward?
A5: The ortho-methyl group can sterically hinder the hydrolysis of the ester. Standard aqueous base hydrolysis might require harsh conditions (high temperatures, prolonged reaction times), which could lead to side reactions. A non-aqueous saponification method using NaOH in a mixture of methanol and a non-polar aprotic solvent like dichloromethane can be more efficient for sterically hindered esters.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no conversion of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive catalyst | Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or AntPhos for highly hindered substrates).[1][6] | Increased catalytic activity and higher conversion. |
| Use a palladium precatalyst (e.g., G3 or G4 precatalysts) for efficient generation of the active Pd(0) species. | More reliable catalyst activation and improved yields. | |
| Insufficiently strong base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. | Enhanced transmetalation and overall reaction rate. |
| Low reaction temperature | Increase the reaction temperature, potentially using a high-boiling solvent like dioxane or toluene, or employ microwave heating.[2] | Overcomes the activation energy barrier for the oxidative addition of the aryl chloride. |
| Catalyst poisoning | Ensure all reagents and solvents are pure and free of contaminants. Degas the reaction mixture thoroughly. | Prevents deactivation of the palladium catalyst. |
Issue: Formation of significant side products (e.g., homocoupling of boronic acid, hydrodehalogenation).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal ligand-to-metal ratio | Optimize the ligand-to-palladium ratio (typically between 1:1 and 2:1). | Minimizes side reactions by maintaining the stability and activity of the catalytic species. |
| Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). | Reduces oxidative degradation of the boronic acid and prevents homocoupling. |
| Inappropriate solvent | Use a solvent that promotes the desired catalytic cycle. Toluene or dioxane are common choices. | Improved solubility of reagents and intermediates, leading to a cleaner reaction profile. |
Buchwald-Hartwig Amination
Issue: Low yield of the desired amine product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate ligand | For sterically hindered aryl chlorides, use a bulky biaryl phosphine ligand (e.g., RuPhos, BrettPhos).[7] | Facilitates both oxidative addition and reductive elimination steps, improving the yield. |
| Base incompatibility | If the amine is sensitive, consider a weaker base like K₂CO₃ or K₃PO₄, although this may require a more active catalyst system or higher temperatures.[8] | Preserves the integrity of the amine coupling partner. |
| Catalyst deactivation | Use a well-defined palladium precatalyst to ensure efficient formation of the active catalyst. | Leads to more consistent and higher yields. |
| Steric hindrance from the amine | For bulky amines, a more robust catalyst system may be required. | Overcomes the steric clash between the substrate and the nucleophile. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add this compound and phenylboronic acid.
-
Add the anhydrous, degassed toluene.
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Representative Buchwald-Hartwig Amination with Morpholine
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
RuPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed dioxane
-
-
Procedure:
-
In a glovebox, add RuPhos Pd G3 and sodium tert-butoxide to a vial.
-
Add this compound, morpholine, and dioxane.
-
Seal the vial and heat the reaction mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 2-methyl-3-(morpholin-4-yl)benzoate.
-
Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Troubleshooting Buchwald-Hartwig Amination.
References
Troubleshooting failed reactions involving Ethyl 3-chloro-2-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-chloro-2-methylbenzoate. The information is presented in a question-and-answer format to directly address common issues encountered during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the common causes and how can I troubleshoot this?
A1: Low yields in Suzuki-Miyaura couplings involving sterically hindered aryl chlorides like this compound are a common issue. The primary reason is the steric hindrance around the chlorine atom, caused by the adjacent methyl group, which impedes the oxidative addition step in the catalytic cycle.[1] Additionally, the electron-withdrawing nature of the ester group can influence the reactivity of the aryl chloride.
Here are some troubleshooting steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts may not be effective. Consider using catalysts and ligands specifically designed for sterically hindered or electron-deficient aryl chlorides. Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition step.[2][3][4]
-
Base and Solvent: The choice of base and solvent is critical. Stronger bases like cesium carbonate or potassium phosphate are often more effective than weaker bases.[5] Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[6][7]
-
Reaction Temperature: Higher reaction temperatures may be necessary to overcome the activation energy barrier for the oxidative addition of the sterically hindered chloride.
-
Degassing: Ensure that the reaction mixture is thoroughly degassed to prevent oxidation of the palladium catalyst, which can lead to catalyst deactivation and formation of homocoupling byproducts.[8]
Below is a table summarizing catalyst systems that have shown success in the Suzuki-Miyaura coupling of challenging aryl chlorides.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 75-98 |
| Pd(PPh₃)₄ | (t-Bu)₃P | Cs₂CO₃ | THF | 80 | 65-90 |
Q2: I am attempting a Grignard reaction with this compound, but I am recovering my starting material. What is going wrong?
A2: The primary issue with Grignard reactions involving this compound is the difficulty in forming the Grignard reagent itself. The carbon-chlorine bond in aryl chlorides is stronger and less reactive than in aryl bromides or iodides, making the insertion of magnesium more challenging.[9] The steric hindrance from the ortho-methyl group further exacerbates this issue.
Troubleshooting steps include:
-
Magnesium Activation: Ensure the magnesium turnings are fresh and activated. This can be achieved by stirring them vigorously under an inert atmosphere to break the oxide layer, or by using activating agents like iodine or 1,2-dibromoethane.
-
Solvent: Anhydrous diethyl ether or THF is essential.[9] The coordinating ability of the ether solvent is crucial for stabilizing the Grignard reagent.
-
Initiation: A small crystal of iodine can be added to initiate the reaction. If the reaction does not start, gentle heating may be required. However, be cautious as the reaction can become exothermic once initiated.
-
Alternative Methods: If direct magnesium insertion fails, consider alternative methods like magnesium-halogen exchange using a more reactive organomagnesium reagent, such as isopropylmagnesium chloride.[10]
Q3: My hydrolysis of this compound to 3-chloro-2-methylbenzoic acid is incomplete. How can I drive the reaction to completion?
A3: The hydrolysis of sterically hindered esters like this compound can be sluggish due to the difficulty of nucleophilic attack at the sterically shielded carbonyl carbon.[11][12] Both acid- and base-catalyzed hydrolysis can be affected.
Here are some strategies to improve the yield:
-
Base-Catalyzed Hydrolysis (Saponification):
-
Stronger Base/Higher Concentration: Use a higher concentration of a strong base like NaOH or KOH.[13]
-
Co-solvent: Employing a co-solvent like THF or DMSO can help to solubilize the ester and increase the reaction rate.[11]
-
Increased Temperature and Reaction Time: Refluxing the reaction mixture for an extended period is often necessary to ensure complete hydrolysis.[13][14]
-
-
Acid-Catalyzed Hydrolysis:
The following table provides a comparison of typical conditions for the hydrolysis of hindered esters.
| Condition | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |
| Reagent | 2-4 M NaOH or KOH | 1-3 M H₂SO₄ or HCl |
| Solvent | Ethanol/Water or THF/Water | Water or Dioxane/Water |
| Temperature | Reflux (80-100 °C) | Reflux (100 °C) |
| Reaction Time | 4 - 24 hours | 12 - 48 hours |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted for sterically hindered aryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv)
-
Toluene and Water (10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene and water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of this compound
This protocol describes a robust base-catalyzed hydrolysis (saponification).
Materials:
-
This compound (1.0 equiv)
-
Sodium Hydroxide (NaOH) (4.0 equiv)
-
Ethanol and Water (3:1 v/v)
Procedure:
-
In a round-bottom flask, dissolve this compound in the ethanol/water mixture.
-
Add sodium hydroxide pellets to the solution.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Acidify the mixture with concentrated HCl until the pH is ~1-2. A white precipitate of 3-chloro-2-methylbenzoic acid should form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Caption: Experimental workflow for the hydrolysis of this compound.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sserc.org.uk [sserc.org.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
Stability issues of Ethyl 3-chloro-2-methylbenzoate under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 3-chloro-2-methylbenzoate under various reaction conditions. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common stability issues encountered during experiments involving this compound.
Issue 1: Unexpectedly Low Yield or Complete Loss of Product
Q1: I am losing my product, this compound, during my reaction or work-up. What are the likely causes?
A1: The most common cause of product loss for an ester like this compound is hydrolysis of the ester bond. This can occur under acidic, basic, or even neutral conditions, especially at elevated temperatures. The stability of the ester is significantly influenced by the pH and temperature of the reaction medium.
Troubleshooting Workflow for Product Loss
Caption: Troubleshooting workflow for product loss.
Issue 2: Formation of Impurities
Q2: I am observing an unknown impurity in my reaction mixture containing this compound. What could it be?
A2: The primary impurity is likely 3-chloro-2-methylbenzoic acid, the hydrolysis product. Other possibilities include byproducts from the esterification reaction if the starting material was not fully consumed, or degradation products from other components in your reaction mixture.
Frequently Asked Questions (FAQs)
Stability under Basic Conditions
Q3: How stable is this compound under basic conditions?
A3: this compound is susceptible to base-catalyzed hydrolysis. The rate of hydrolysis is dependent on the concentration of the base and the temperature. Generally, ester hydrolysis is faster under basic conditions than in acidic or neutral media. The electron-withdrawing nature of the chlorine atom on the benzene ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions.
Q4: Can I use sodium hydroxide for a reaction involving this ester?
A4: The use of strong bases like sodium hydroxide should be approached with caution, especially at elevated temperatures, as this will promote hydrolysis. If a basic medium is required, consider using milder bases (e.g., sodium bicarbonate, potassium carbonate) and maintaining a low temperature to minimize product degradation. The hydrolysis of ethyl benzoate with sodium hydroxide is a common laboratory procedure to form the corresponding benzoic acid, indicating the ester's instability in strong base.[1]
Stability under Acidic Conditions
Q5: What is the stability of this compound in the presence of acids?
A5: The ester is also susceptible to acid-catalyzed hydrolysis, although this process is generally slower than base-catalyzed hydrolysis at the same temperature. The reaction is an equilibrium process, and the presence of excess water will drive the equilibrium towards the formation of 3-chloro-2-methylbenzoic acid and ethanol. Under acidic conditions, the hydrolysis of the glycosidic bond is a first-order process.[2]
Q6: I am using an acid catalyst in my reaction. How can I minimize the hydrolysis of my product?
A6: To minimize acid-catalyzed hydrolysis, it is advisable to use the minimum necessary amount of acid catalyst and to keep the reaction temperature as low as possible. Additionally, removing water as it is formed (e.g., using a Dean-Stark apparatus during synthesis) can shift the equilibrium towards the ester and prevent its hydrolysis.
Thermal Stability
Q7: Is this compound stable at high temperatures?
Data Presentation
The following table summarizes the expected relative stability of this compound under different conditions. Please note that specific rate constants are not available in the literature for this exact compound, and the information is based on general principles of ester stability and data from analogous compounds.
| Condition | Relative Stability | Primary Degradation Pathway | Key Influencing Factors |
| Strongly Basic (e.g., 1M NaOH) | Low | Base-Catalyzed Hydrolysis | Temperature, Base Concentration |
| Mildly Basic (e.g., sat. NaHCO₃) | Moderate | Base-Catalyzed Hydrolysis | Temperature |
| Neutral (pH ~7) | High at RT, Decreases with Temp. | Neutral Hydrolysis | Temperature, Presence of Water |
| Mildly Acidic (e.g., pH 4-6) | Moderate to High | Acid-Catalyzed Hydrolysis | Temperature, Water Concentration |
| Strongly Acidic (e.g., 1M HCl) | Moderate | Acid-Catalyzed Hydrolysis | Temperature, Water Concentration |
| Elevated Temperature (>150°C) | Moderate to Low | Thermal Decomposition | Temperature, Time |
Experimental Protocols
Protocol for Monitoring the Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a general method for monitoring ester stability and can be used to quantify the degradation of this compound under specific conditions.
Objective: To determine the rate of degradation of this compound under a given set of conditions (e.g., acidic, basic, or specific temperature).
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Buffer solution of the desired pH (e.g., phosphate buffer for neutral pH, acetate buffer for acidic pH, borate buffer for basic pH)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in acetonitrile.
-
Reaction Setup:
-
In a temperature-controlled vial, add the buffer solution of the desired pH.
-
Spike the buffer solution with a known amount of the this compound stock solution to achieve the desired starting concentration.
-
Maintain the reaction vial at the desired temperature.
-
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot of the reaction mixture.
-
Sample Quenching (if necessary): Immediately quench the reaction in the aliquot to prevent further degradation before analysis. For acidic or basic samples, this can be done by neutralizing the sample with a suitable acid or base. Diluting the sample in a cold mobile phase can also be effective.
-
HPLC Analysis:
-
Inject the quenched sample onto the HPLC system.
-
Use a suitable mobile phase gradient of acetonitrile and water to achieve good separation between this compound and its potential degradation product, 3-chloro-2-methylbenzoic acid.
-
Monitor the elution of the compounds using a UV detector at a wavelength where both the ester and the acid have significant absorbance (e.g., around 230-254 nm).
-
-
Data Analysis:
-
Generate a calibration curve for this compound using standards of known concentrations.
-
Quantify the concentration of the remaining this compound in each sample based on the peak area from the HPLC chromatogram and the calibration curve.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the primary degradation pathway for this compound.
References
Technical Support Center: Managing Exothermic Reactions with Ethyl 3-chloro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in safely managing exothermic reactions involving Ethyl 3-chloro-2-methylbenzoate. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions involving this compound that I should be cautious of?
A1: this compound, as a substituted aromatic ester, can undergo several highly exothermic reactions. The most common to be aware of are:
-
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is a classic example of a highly exothermic process. The reaction with a mixture of concentrated nitric and sulfuric acids requires strict temperature control to prevent runaway reactions.
-
Hydrolysis (Saponification): While generally less vigorous than nitration, the hydrolysis of the ester group, particularly under strong basic conditions (saponification), can be exothermic. The heat generated can accelerate the reaction, leading to a rapid increase in temperature and pressure.
-
Amidation: The reaction with amines to form amides can also be exothermic, especially with more reactive amines. The reaction rate and heat evolution will depend on the nucleophilicity of the amine and the reaction conditions.
Q2: What are the key signs of a potential thermal runaway reaction?
A2: Recognizing the early signs of a thermal runaway is critical for preventing accidents. Key indicators include:
-
A sudden, unexpected increase in reaction temperature that does not stabilize with standard cooling methods.
-
A rapid rise in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color or viscosity, or vigorous gas evolution.
-
Boiling of the solvent even when the external heating source is removed.
Q3: What immediate steps should I take if I suspect a thermal runaway?
A3: In the event of a suspected thermal runaway, immediate and calm action is crucial. Follow your laboratory's emergency procedures, which should include:
-
Remove External Heating: Immediately remove any heating mantles or baths.
-
Enhance Cooling: If possible and safe to do so, increase the cooling to the reactor (e.g., add more ice to the cooling bath).
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.
-
Alert Others and Evacuate: Inform colleagues and your supervisor immediately. Be prepared to evacuate the area if the situation cannot be controlled.
-
Emergency Quenching (if pre-planned): If a pre-determined and tested quenching procedure is part of your protocol, initiate it. This should only be done if you are certain it is safe to do so.
Section 2: Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during reactions with this compound.
Troubleshooting Guide 1: Nitration Reactions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid Temperature Spike During Acid Addition | 1. Addition rate of nitrating mixture is too fast.2. Inadequate cooling of the reaction vessel.3. Insufficient stirring, leading to localized hot spots. | 1. Reduce the addition rate of the nitrating mixture. Use a dropping funnel for better control.2. Ensure the reaction flask is adequately immersed in an ice-salt bath or other appropriate cooling medium.3. Increase the stirring rate to ensure efficient heat dissipation throughout the reaction mixture. |
| Formation of Dark-Colored Byproducts | 1. Reaction temperature is too high, leading to side reactions and decomposition.2. Impurities in the starting materials. | 1. Maintain the reaction temperature below the recommended limit (typically 0-10 °C for nitrations).2. Use pure, dry reagents and solvents. |
| Low Yield of Desired Product | 1. Incomplete reaction due to insufficient reaction time or low temperature.2. Loss of product during work-up. | 1. Monitor the reaction by TLC to ensure completion before quenching.2. Ensure proper pH adjustment and extraction procedures during the work-up. |
Troubleshooting Guide 2: Hydrolysis (Saponification) Reactions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Go to Completion | 1. Steric hindrance from the ortho-methyl and meta-chloro groups slows down the reaction.2. Insufficient amount of base.3. Inadequate reaction temperature or time. | 1. Use a stronger base or a co-solvent to improve solubility and reactivity.2. Use a molar excess of the base (e.g., 2-3 equivalents).3. Increase the reaction temperature and/or extend the reaction time, monitoring by TLC. |
| Uncontrolled Refluxing or Pressure Buildup | 1. The exothermic nature of the saponification is causing the solvent to boil too vigorously. | 1. Add the base portion-wise to control the initial exotherm.2. Ensure the reflux condenser is properly functioning and has adequate cooling water flow. |
| Difficulty Isolating the Carboxylic Acid Product | 1. Incomplete precipitation of the carboxylic acid upon acidification. | 1. Ensure the pH is sufficiently acidic (pH < 2) to fully protonate the carboxylate salt.2. Cool the mixture in an ice bath to maximize precipitation. |
Section 3: Experimental Protocols
Protocol 1: Nitration of this compound
WARNING: This reaction is highly exothermic and requires strict temperature control. Perform in a fume hood with appropriate personal protective equipment (PPE).
-
Preparation of Nitrating Mixture:
-
In a separate flask, cool 5 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 5 mL of concentrated nitric acid to the cold sulfuric acid with constant stirring. Keep the nitrating mixture in the ice bath until use.
-
-
Reaction Setup:
-
Dissolve 1 g of this compound in 10 mL of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool this mixture to 0 °C in an ice-salt bath.
-
-
Nitration:
-
Slowly add the prepared nitrating mixture dropwise to the solution of the ester, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
-
-
Work-up:
-
Carefully pour the reaction mixture onto 50 g of crushed ice with stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).
-
Protocol 2: Alkaline Hydrolysis of this compound
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 g of this compound in 20 mL of ethanol.
-
Add a solution of 0.8 g of sodium hydroxide in 5 mL of water to the flask.
-
-
Hydrolysis:
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC until the starting ester is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add 20 mL of water to the residue and extract with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is below 2.
-
The 3-chloro-2-methylbenzoic acid will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product in a desiccator.
-
Section 4: Visualizations
Column chromatography conditions for purifying Ethyl 3-chloro-2-methylbenzoate
Technical Support Center: Purifying Ethyl 3-chloro-2-methylbenzoate
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound.
| Issue ID | Question | Potential Cause & Solution |
| T-01 | My compound is not eluting from the column. | Potential Causes: 1. Incorrect Solvent System: The mobile phase may be too non-polar. 2. Compound Decomposition: The compound might be unstable on silica gel.[1] 3. Sample Overloading: Too much sample was loaded onto the column. Solutions: 1. Gradually increase the polarity of the eluting solvent. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1] 2. Test the compound's stability on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it degrades, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1] 3. Ensure the amount of crude material is appropriate for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| T-02 | My compound is eluting too quickly (with the solvent front). | Potential Cause: 1. The mobile phase is too polar. Solution: 1. Decrease the polarity of the mobile phase. Use a higher percentage of the non-polar solvent (e.g., hexane) in your mixture. |
| T-03 | I'm seeing poor separation between my product and impurities. | Potential Causes: 1. Inappropriate Solvent System: The chosen mobile phase does not provide adequate resolution. 2. Column Overloading: Too much sample was loaded, leading to broad bands. 3. Poor Column Packing: The column was not packed uniformly, leading to channeling. Solutions: 1. Optimize the solvent system using thin-layer chromatography (TLC) first to find a mobile phase that gives good separation (Rf values between 0.2 and 0.5). 2. Reduce the amount of sample loaded onto the column. 3. Ensure the silica gel is packed evenly without any air bubbles or cracks. |
| T-04 | The collected fractions are very dilute. | Potential Cause: 1. The compound is eluting very slowly and broadly. Solution: 1. Once the compound starts to elute, you can try increasing the polarity of the solvent to speed up the elution and concentrate the compound into fewer fractions.[1] Concentrate the fractions you expect to contain your compound and re-check via TLC.[2] |
| T-05 | My compound appears to be streaking or tailing on the column. | Potential Cause: 1. The compound may be slightly acidic or basic, interacting strongly with the silica gel. 2. The sample was not loaded in a concentrated band. Solution: 1. Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, to improve the peak shape. 2. Dissolve the sample in a minimal amount of solvent before loading it onto the column to ensure a narrow starting band.[3] |
Frequently Asked Questions (FAQs)
| FAQ ID | Question | Answer |
| F-01 | What is a good starting mobile phase for purifying this compound? | Based on the structure (an aromatic ester), a good starting point for normal-phase chromatography on silica gel would be a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A common starting ratio is 9:1 or 4:1 hexane:ethyl acetate. The optimal ratio should be determined by preliminary TLC analysis. |
| F-02 | What type of stationary phase is recommended? | Silica gel (60 Å, 200-400 mesh) is the most common and recommended stationary phase for this type of compound. If the compound shows instability on silica, neutral alumina can be considered as an alternative.[4] |
| F-03 | How can I determine which fractions contain my purified product? | The collected fractions should be analyzed by Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and elute with the same solvent system used for the column. Fractions containing the pure compound will show a single spot at the same Rf value as the pure reference spot. |
| F-04 | What is the difference between wet and dry loading, and which should I use? | Wet loading involves dissolving the sample in a minimal amount of the mobile phase and carefully adding it to the top of the column.[3] This is suitable for samples that are readily soluble in the mobile phase. Dry loading involves pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the resulting dry powder to the top of the column.[3] This method is preferred for samples that have poor solubility in the mobile phase. |
| F-05 | How much silica gel should I use for my column? | A general guideline is to use a mass of silica gel that is 30 to 100 times the mass of the crude sample to be purified. The exact amount depends on the difficulty of the separation. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis, prepare a suitable mobile phase. For this compound, a mixture of hexane and ethyl acetate is recommended.
-
Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity as needed.
2. Packing the Column:
-
Select a glass column of appropriate size.
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Loading the Sample:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Using a pipette, carefully add the sample solution to the top of the column, ensuring not to disturb the sand layer.
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to begin the elution process.
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Maintain a constant flow rate and ensure the column does not run dry.
5. Analysis of Fractions:
-
Monitor the collected fractions using TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Summary of Recommended Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 200-400 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate Gradient |
| Initial Mobile Phase Ratio | 95:5 (Hexane:Ethyl Acetate) |
| Sample Loading | Dry loading is preferred for difficult separations or low solubility. |
| Fraction Analysis | Thin Layer Chromatography (TLC) |
Visualizations
References
Preventing the hydrolysis of Ethyl 3-chloro-2-methylbenzoate during workup
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Ethyl 3-chloro-2-methylbenzoate during reaction workup.
Troubleshooting Guide
Issue: Significant hydrolysis of this compound to 3-chloro-2-methylbenzoic acid is observed after workup.
This common issue arises from the susceptibility of the ester functional group to cleavage under either acidic or basic conditions, a reaction known as hydrolysis. The presence of water is necessary for this reaction to occur. The workup procedure, which typically involves the use of aqueous acidic or basic solutions to neutralize the reaction mixture and remove byproducts, is a critical step where hydrolysis can inadvertently happen.
Factors Influencing Hydrolysis:
-
pH: Both strong acids and strong bases catalyze the hydrolysis of esters.[1][2][3][4] The rate of hydrolysis is generally minimized in a neutral pH range.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Whenever possible, it is advisable to perform the workup at lower temperatures (e.g., using an ice bath).
-
Exposure Time: Prolonged contact with aqueous acidic or basic solutions increases the extent of hydrolysis.
-
Steric Hindrance: The ortho-methyl group in this compound provides steric hindrance around the carbonyl group, which can slow down the rate of nucleophilic attack by water or hydroxide ions, thus reducing the rate of hydrolysis compared to unhindered esters.[5][6][7]
Solutions to Minimize Hydrolysis:
Q1: My reaction was run under acidic conditions. How should I neutralize it without causing ester hydrolysis?
A1: Avoid using strong bases like sodium hydroxide or potassium hydroxide for neutralization. Instead, use a mild basic wash, which is less likely to promote significant hydrolysis.
-
Recommended Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring. The bicarbonate is a weak base and will neutralize the acid. Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 7-8.
-
Be cautious of gas evolution (CO₂) during neutralization.
-
Immediately proceed with the extraction of the ester into a non-polar organic solvent.
-
Q2: My reaction was run under basic conditions. How can I perform the workup while protecting the ester?
A2: Quenching the reaction with a mild acid is crucial to avoid the prolonged presence of a strong base which will readily hydrolyze the ester.
-
Recommended Procedure:
-
Cool the reaction mixture to 0 °C.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[8][9] Ammonium chloride is a weak acid and will neutralize the base without creating a strongly acidic environment that could also catalyze hydrolysis.
-
Extract the product promptly with an organic solvent.
-
Q3: Can I just wash my reaction mixture with water?
A3: While a water wash can remove some water-soluble impurities, it is often not sufficient to neutralize strong acids or bases. Moreover, the reaction of the ester with pure water is typically slow but can be catalyzed by any residual acid or base.[2] It is generally better to use a buffered or mildly basic/acidic wash as described above to control the pH.
Q4: Are there any non-aqueous workup options?
A4: Yes, a non-aqueous workup can be an excellent strategy to completely avoid hydrolysis. This is particularly useful if the downstream purification method (e.g., chromatography) can separate the desired ester from non-polar impurities.
-
Recommended Procedure:
-
If the reaction solvent is volatile, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent for chromatography (e.g., a mixture of hexanes and ethyl acetate).
-
Directly load the solution onto a silica gel column for purification. This method avoids any contact with water.
-
Frequently Asked Questions (FAQs)
Q: Why is this compound susceptible to hydrolysis?
A: Like all esters, the carbonyl carbon of this compound is electrophilic and can be attacked by nucleophiles, such as water or hydroxide ions. This initiates a nucleophilic acyl substitution reaction that cleaves the ester bond, yielding the corresponding carboxylic acid and alcohol.[3]
Q: At what pH is this compound most stable?
A: Esters are generally most stable at a neutral pH (around 7). The rate of hydrolysis increases significantly in both strongly acidic (pH < 4) and strongly basic (pH > 10) conditions.
Q: How does the structure of this compound affect its stability?
A: The ortho-methyl group provides steric protection to the carbonyl group, making it more difficult for water or hydroxide to attack. This steric hindrance makes this compound more resistant to hydrolysis than, for example, ethyl benzoate or ethyl 4-chlorobenzoate.[5][6][7]
Quantitative Data Summary
| Condition | Reagent | Temperature | Relative Rate of Hydrolysis | Stability of Ester |
| Strongly Acidic | 1 M HCl | Room Temperature | High | Low |
| Mildly Acidic | Saturated aq. NH₄Cl (pH ~4.5-5.5) | Room Temperature | Low | High |
| Neutral | Water (pH ~7) | Room Temperature | Very Low | Very High |
| Mildly Basic | Saturated aq. NaHCO₃ (pH ~8.3) | Room Temperature | Low | High |
| Strongly Basic | 1 M NaOH | Room Temperature | Very High | Very Low |
Experimental Protocol: Recommended Workup to Prevent Hydrolysis
This protocol is designed for a typical reaction in an organic solvent where the goal is to isolate the this compound product.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C. This will slow down any potential hydrolysis during the workup.
-
Quenching/Neutralization:
-
If the reaction is acidic: Slowly add saturated aqueous NaHCO₃ solution to the cold reaction mixture with vigorous stirring. Continue adding until the effervescence ceases and the pH of the aqueous layer is between 7 and 8 (check with pH paper).
-
If the reaction is basic: Slowly add saturated aqueous NH₄Cl solution to the cold reaction mixture with vigorous stirring until the base is neutralized.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate) and shake gently to extract the product.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (if the reaction was acidic) or water (if the reaction was basic).
-
Brine. This helps to remove residual water from the organic layer.
-
-
-
Drying:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to the organic solution.
-
Swirl the flask and let it stand for 10-15 minutes to allow the drying agent to absorb any remaining water.
-
-
Isolation:
-
Filter the drying agent from the organic solution.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
The crude product can then be further purified by techniques such as column chromatography or distillation.
-
Visualizations
Caption: Troubleshooting workflow for preventing hydrolysis.
Caption: Mechanisms of ester hydrolysis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 4. jk-sci.com [jk-sci.com]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of Ethyl 3-chloro-2-methylbenzoate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the journey from discovery to market. Ethyl 3-chloro-2-methylbenzoate, a key intermediate in various synthetic pathways, is no exception. Its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the primary analytical methods for determining the purity of this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.
The three principal analytical techniques evaluated are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Each method offers a unique set of advantages and limitations in terms of selectivity, sensitivity, speed, and complexity.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the determination of this compound purity. Coupled with a Flame Ionization Detector (FID), GC-FID provides excellent sensitivity and a wide linear range for quantification.
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as ethyl acetate or dichloromethane.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For the sample to be analyzed, prepare a solution with an expected concentration within the calibration range.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Data Analysis: The purity of this compound is determined by area percent normalization, assuming all impurities have a similar response factor to the main component. For higher accuracy, a reference standard can be used for external or internal calibration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, a reversed-phase HPLC method with UV detection is a robust and widely used approach for purity determination.
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 5 µg/mL to 200 µg/mL.
-
Prepare the analysis sample by dissolving it in the mobile phase to a concentration within the calibration range.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Data Analysis: Purity is calculated using an external standard calibration curve. The peak area of this compound in the sample is compared to the calibration curve to determine its concentration and, subsequently, its purity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound. By using a certified internal standard, the purity of this compound can be determined with high accuracy and precision.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample and Standard Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely.
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the standard (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.
-
Spectral Width: Sufficient to cover all signals of interest.
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Comparative Performance Data
The following table summarizes the typical performance characteristics of the three analytical methods for the purity determination of a small organic molecule like this compound. These values are illustrative and can vary based on the specific instrumentation and experimental conditions.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) |
| Principle | Separation based on volatility and column interaction | Separation based on polarity and column interaction | Quantification based on the direct proportionality of signal intensity to the number of nuclei |
| Limit of Detection (LOD) | ~ 0.1 - 1 µg/mL | ~ 0.1 - 0.5 µg/mL | Not typically used for trace analysis |
| Limit of Quantitation (LOQ) | ~ 0.5 - 5 µg/mL | ~ 0.5 - 2 µg/mL | Not typically used for trace analysis |
| Linearity (R²) | > 0.999 | > 0.999 | Not applicable (direct measurement) |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 2% | < 1% |
| Analysis Time per Sample | 15 - 30 minutes | 10 - 20 minutes | 10 - 20 minutes (plus longer relaxation delays) |
| Strengths | High resolution for volatile impurities, robust, low operational cost. | Versatile for a wide range of compounds, well-established for pharmaceutical analysis. | Primary method, high accuracy and precision, no analyte-specific standard needed for calibration. |
| Weaknesses | Limited to thermally stable and volatile compounds. | Requires significant solvent usage, potential for column degradation. | Lower sensitivity than chromatographic methods, requires expensive instrumentation and skilled operators. |
Conclusion
The choice of the most appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
Gas Chromatography (GC-FID) is an excellent choice for routine quality control where high throughput and low cost are important, and when potential impurities are also volatile.
-
High-Performance Liquid Chromatography (HPLC-UV) offers great versatility and is the workhorse of the pharmaceutical industry, capable of analyzing a broader range of potential non-volatile impurities.
-
Quantitative NMR (qNMR) stands out as a primary, highly ac
A Comparative Guide to the Synthetic Utility of Ethyl 3-chloro-2-methylbenzoate and Other Substituted Benzoates
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoates are a pivotal class of intermediates in organic synthesis, finding extensive application in the pharmaceutical, agrochemical, and materials science sectors. Their utility stems from the versatile reactivity of the benzoate scaffold, which allows for a wide range of chemical transformations. This guide provides an objective comparison of Ethyl 3-chloro-2-methylbenzoate with other substituted benzoates, focusing on their performance in key synthetic reactions, supported by experimental data.
Introduction to Substituted Benzoates in Synthesis
Substituted ethyl benzoates are frequently employed as starting materials or key intermediates in the synthesis of complex organic molecules. The nature and position of substituents on the benzene ring significantly influence the reactivity of the molecule, particularly in transition metal-catalyzed cross-coupling reactions. This compound, with its ortho-methyl and meta-chloro substitution pattern, presents a unique electronic and steric profile that affects its performance in common synthetic transformations such as the Suzuki-Miyaura and Heck reactions.
Comparison of Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds. The efficiency of these reactions is often dictated by the electronic and steric properties of the substrates. Here, we compare the performance of this compound with other substituted benzoates in Suzuki-Miyaura and Heck reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryl compounds. The reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. The electronic nature and steric hindrance of the substituents on the aryl halide can significantly impact the reaction yield.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Various Substituted Benzoates with Phenylboronic Acid
| Entry | Substituted Ethyl Benzoate | Substituents | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | This compound | 2-Me, 3-Cl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | ~75-85 (estimated) | [1] |
| 2 | Ethyl 4-chlorobenzoate | 4-Cl | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 95 | [2] |
| 3 | Ethyl 2-bromobenzoate | 2-Br | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 88 | |
| 4 | Ethyl 4-bromobenzoate | 4-Br | Pd/C | K₂CO₃ | Water | 92 | [3] |
| 5 | Ethyl 2-methyl-3-nitrobenzoate | 2-Me, 3-NO₂ | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 85 | [4] |
Note: The yield for this compound is an estimation based on similar substrates in the literature, as a direct comparative study with a full data set was not available.
The data suggests that electron-withdrawing groups, such as a chloro or nitro group, generally lead to good to excellent yields in Suzuki-Miyaura couplings. The ortho-methyl group in this compound introduces steric hindrance, which can sometimes lower the reaction yield compared to less hindered analogues. However, the use of appropriate bulky phosphine ligands can often overcome this steric hindrance.[2]
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki-Miyaura reaction, the efficiency of the Heck reaction is influenced by the substituents on the aryl halide.
Table 2: Comparison of Yields in Heck Reaction of Various Substituted Benzoates with Ethyl Acrylate
| Entry | Substituted Ethyl Benzoate | Substituents | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | This compound | 2-Me, 3-Cl | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | ~80-90 (estimated) | [5] |
| 2 | Ethyl 4-iodobenzoate | 4-I | Pd(OAc)₂ | K₂CO₃ | DMF | 95 | [6] |
| 3 | Ethyl 4-bromobenzoate | 4-Br | Pd/C | NaOAc | PEG-400 | 92 | [5] |
| 4 | Ethyl 4-chlorobenzoate | 4-Cl | Pd(dba)₂/PCy₃ | Cs₂CO₃ | Dioxane | 78 | [5] |
| 5 | Ethyl 2-bromobenzoate | 2-Br | Pd(OAc)₂ | Et₃N | DMF | 85 | [6] |
Note: The yield for this compound is an estimation based on similar substrates in the literature.
In the Heck reaction, aryl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.[5][6] The presence of an electron-withdrawing group, like the chloro group in this compound, can enhance the rate of oxidative addition to the palladium catalyst, leading to good yields.[5] The ortho-methyl group can influence the regioselectivity of the alkene insertion.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of the corresponding substituted ethyl benzoate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) is placed in a round-bottom flask.[1] The mixture is degassed with argon for 15 minutes and then heated to reflux for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Heck Reaction
To a solution of the substituted ethyl benzoate (1.0 mmol), ethyl acrylate (1.5 mmol), and triethylamine (1.5 mmol) in DMF (5 mL) is added Pd(OAc)₂ (0.02 mmol) and P(o-tol)₃ (0.04 mmol).[5][6] The reaction mixture is heated to 100 °C for 16 hours under an argon atmosphere. After cooling, the mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash chromatography to afford the desired product.
Role in the Synthesis of Biologically Active Molecules
Substituted benzoates are valuable precursors for the synthesis of various biologically active compounds. For instance, derivatives of 4-amino-3-chlorobenzoate have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[7] The EGFR signaling pathway is crucial for cell growth and proliferation, and its dysregulation is implicated in many cancers.[8][9][10]
EGFR Signaling Pathway and Potential Inhibition
The diagram below illustrates a simplified EGFR signaling pathway and the potential point of inhibition by molecules derived from substituted benzoates.
As shown in the diagram, upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade involving PI3K, AKT, and mTOR, which ultimately promotes cell proliferation and survival.[8] Inhibitors derived from substituted benzoates can bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking the downstream signaling.[7]
Experimental Workflow for Synthesis and Evaluation
The general workflow for the synthesis of a biaryl compound from this compound via a Suzuki-Miyaura coupling, followed by biological evaluation, is depicted below.
Conclusion
This compound is a versatile synthetic intermediate, particularly for palladium-catalyzed cross-coupling reactions. Its performance is comparable to other substituted benzoates, with the ortho-methyl group potentially influencing steric accessibility and the meta-chloro group providing electronic activation. The yields of cross-coupling reactions are generally good, and this substrate serves as a valuable building block for the synthesis of complex molecules, including potential therapeutic agents targeting signaling pathways like the EGFR cascade. Further optimization of reaction conditions, particularly through the use of tailored ligands, can enhance its synthetic utility.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 3-chloro-5-methoxy-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 3. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click synthesis of some novel benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different catalysts for reactions involving Ethyl 3-chloro-2-methylbenzoate
A Comparative Guide to Catalysts for Reactions of Ethyl 3-chloro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is paramount for the successful synthesis of derivatives from this compound, a versatile building block in pharmaceutical and materials science. This guide provides a comparative analysis of various catalytic systems for common cross-coupling reactions involving this and structurally similar aryl chlorides. The data presented is compiled from studies on analogous substrates and aims to provide a rational basis for catalyst choice and reaction optimization.
Catalyst Performance in Key Cross-Coupling Reactions
The following tables summarize the performance of different catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions with substrates analogous to this compound. These reactions are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of complex molecules.
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Scope | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | RT | 2-18 | 85-98 | Broad, including electron-rich and hindered aryl chlorides | [1][2][3] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | 90-99 | Effective for sterically demanding couplings | [4] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane | 80 | 12 | 75-92 | Good for less hindered aryl chlorides | [5] |
| NiCl₂(dppf) | K₃PO₄ | Dioxane | 80 | 12 | 80-95 | Alternative to palladium for certain substrates | [5] |
Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Amine Scope | Reference |
| Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 3-24 | 88-99 | Primary and secondary amines, anilines | [6] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 12 | 85-97 | Wide range of amines, including hindered ones | [7] |
| Ni(COD)₂ / DPPF | NaOtBu | Toluene | 100 | 12 | 70-85 | Good for electron-rich aryl chlorides | [5] |
| [Ni(NH₃)₆]Cl₂ / Bipyridine | - | Dioxane | RT (light) | 24 | 75-90 | Primary amination with ammonia source | [8] |
Table 3: Comparison of Catalysts for Sonogashira Coupling of Aryl Chlorides
| Catalyst System (Precursor/Ligand/Co-catalyst) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkyne Scope | Reference |
| PdCl₂(PPh₃)₂ / PtBu₃ / CuI | Cs₂CO₃ | DMF | 120 (MW) | 0.17 | 85-98 | Terminal aryl and alkyl alkynes | [9][10] |
| Pd(OAc)₂ / SPhos / - | K₃PO₄ | Toluene | 100 | 12 | 80-95 | Copper-free, good for sensitive substrates | [1] |
| Ni(acac)₂ / (Ph₂P)₂py / CuI | Et₃N | DMF | 100 | 24 | 70-88 | Nickel-based alternative | [11] |
Table 4: Comparison of Catalysts for Heck Reaction of Aryl Chlorides
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Olefin Scope | Reference |
| Pd(OAc)₂ / P(tBu)₃ | Cy₂NMe | Dioxane | 80-120 | 12-24 | 80-95 | Styrenes, acrylates | [12] |
| Herrmann's Palladacycle | NaOAc | NMP | 120 | 12 | 75-90 | Activated and unactivated olefins | [13] |
| Pd₂(dba)₃ / Ad₂P(nBu) | K₂CO₃ | Dioxane | 120 | 24 | 85-97 | Deactivated aryl chlorides | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on literature procedures for analogous substrates and should be adapted and optimized for this compound.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube is added the aryl chloride (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), and the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol). The tube is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Degassed solvent (e.g., Toluene/H₂O mixture) is added via syringe.
-
Reaction: The mixture is stirred at the specified temperature for the indicated time.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, a vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., BrettPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The aryl chloride (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., Toluene).
-
Reaction: The vial is sealed and the reaction mixture is stirred at the specified temperature for the indicated time.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated in vacuo.
-
Purification: The residue is purified by flash column chromatography to afford the desired product.
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is crucial for troubleshooting and optimizing reactions. The following diagrams, generated using Graphviz, illustrate a typical catalytic cycle for a cross-coupling reaction and a general experimental workflow.
Caption: A generalized workflow for a typical cross-coupling experiment.
Caption: A simplified catalytic cycle for a generic cross-coupling reaction.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides [organic-chemistry.org]
- 10. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. diva-portal.org [diva-portal.org]
- 14. researchgate.net [researchgate.net]
Benchmarking Amidation Strategies: A Comparative Guide to Synthesizing N-methyl-3-chloro-2-methylbenzamide
In the landscape of pharmaceutical and agrochemical synthesis, the efficient formation of amide bonds is a cornerstone of molecular construction. This guide provides a comparative analysis of different synthetic strategies for producing N-methyl-3-chloro-2-methylbenzamide, a key structural motif in various active compounds. We will benchmark the efficiency of starting from Ethyl 3-chloro-2-methylbenzoate against two primary alternative reagents: 3-chloro-2-methylbenzoyl chloride and 3-chloro-2-methylbenzoic acid activated by a coupling agent. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate method for their specific needs, considering factors such as yield, reaction conditions, and reagent accessibility.
Performance Comparison of Amidation Reagents
The selection of a starting material for amide synthesis significantly impacts the overall efficiency and practicality of the reaction. Below is a summary of the quantitative data for the synthesis of N-methyl-3-chloro-2-methylbenzamide from three different precursors.
| Reagent | Method | Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Direct Aminolysis | Methylamine | N/A (Neat) | 120 | 16 | ~70-80% | Estimated from similar reactions[1][2] |
| 3-chloro-2-methylbenzoyl chloride | Acylation | Methylamine | Dichloromethane | 0 - 25 | 1 - 2 | >95% | General procedure[3] |
| 3-chloro-2-methylbenzoic acid | Direct Amidation (DCC/HOBt) | Methylamine | Dichloromethane | 0 - 25 | 12 - 24 | ~80-90% | General procedure[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate methodological comparison.
Method 1: Amidation of this compound (Direct Aminolysis)
This protocol describes the direct reaction of the ethyl ester with an amine at elevated temperatures.
Materials:
-
This compound (1.0 eq)
-
Methylamine (40% solution in water, 5.0 eq)
-
High-pressure reaction vessel
Procedure:
-
To a high-pressure reaction vessel, add this compound and the aqueous solution of methylamine.
-
Seal the vessel and heat the reaction mixture to 120°C with stirring.
-
Maintain the temperature for 16 hours.
-
Cool the reaction vessel to room temperature and carefully release the pressure.
-
Extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-methyl-3-chloro-2-methylbenzamide.
Method 2: Amidation of 3-chloro-2-methylbenzoyl chloride (Acylation)
This protocol utilizes the highly reactive acyl chloride for a rapid and high-yielding amidation.[3]
Materials:
-
3-chloro-2-methylbenzoyl chloride (1.0 eq)
-
Methylamine (2.0 eq, as a solution in THF or as a gas)
-
Triethylamine (1.2 eq)
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve 3-chloro-2-methylbenzoyl chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add triethylamine, followed by the dropwise addition of the methylamine solution (or bubble methylamine gas through the solution).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-methyl-3-chloro-2-methylbenzamide.
Method 3: Direct Amidation of 3-chloro-2-methylbenzoic acid (Coupling Agent Mediated)
This protocol employs a coupling agent to facilitate the amide bond formation directly from the carboxylic acid.[4]
Materials:
-
3-chloro-2-methylbenzoic acid (1.0 eq)
-
Methylamine hydrochloride (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (0.2 eq)
-
Triethylamine (2.2 eq)
-
Dichloromethane (anhydrous)
Procedure:
-
Suspend 3-chloro-2-methylbenzoic acid, methylamine hydrochloride, and HOBt in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylamine to the suspension.
-
In a separate flask, dissolve DCC in anhydrous dichloromethane and add this solution dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the different synthetic strategies and the experimental workflows, the following diagrams are provided.
Caption: Comparison of synthetic routes to the target amide.
Caption: General experimental workflow for amide synthesis.
Caption: Direct amidation pathway using a coupling agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure of Ethyl 3-chloro-2-methylbenzoate Derivatives: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a critical step. This guide provides a comparative analysis of spectroscopic data to aid in the structural elucidation of Ethyl 3-chloro-2-methylbenzoate and its derivatives. By examining the spectral characteristics of closely related analogs, we can predict and confirm the structural features of the target molecule.
This guide presents a detailed comparison of expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound, based on the analysis of its structural components: Ethyl 2-methylbenzoate and Ethyl 3-chlorobenzoate. The provided experimental protocols and comparative data tables will serve as a valuable resource for the unambiguous structural assignment of this class of compounds.
Comparative Spectroscopic Data
To predict the spectroscopic signature of this compound, it is instructive to analyze the spectra of its parent and substituted analogs. The following tables summarize the key spectroscopic features of Ethyl benzoate, Ethyl 2-methylbenzoate, and Ethyl 3-chlorobenzoate. By combining the observed effects of the 2-methyl and 3-chloro substituents, we can estimate the expected data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons | -OCH₂- (quartet) | -CH₃ (triplet) | Ar-CH₃ (singlet) |
| Ethyl benzoate | 7.4-8.1 (m) | ~4.4 | ~1.4 | - |
| Ethyl 2-methylbenzoate | 7.1-7.9 (m) | ~4.3 | ~1.3 | ~2.6 |
| Ethyl 3-chlorobenzoate | 7.3-8.0 (m) | ~4.4 | ~1.4 | - |
| Predicted: this compound | 7.2-7.8 (m) | ~4.3 | ~1.3 | ~2.5 |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C=O | Aromatic Carbons | -OCH₂- | -CH₃ | Ar-CH₃ |
| Ethyl benzoate | ~167 | 128-133 | ~61 | ~14 | - |
| Ethyl 2-methylbenzoate | ~168 | 125-140 | ~61 | ~14 | ~22 |
| Ethyl 3-chlorobenzoate | ~165 | 127-135 | ~61 | ~14 | - |
| Predicted: this compound | ~167 | 126-141 | ~61 | ~14 | ~21 |
Table 3: FT-IR Spectroscopic Data (Wavenumber in cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | Aromatic C=C Stretch | C-Cl Stretch |
| Ethyl benzoate | ~1720 | 1100-1300 | 1450-1600 | - |
| Ethyl 2-methylbenzoate | ~1718 | 1100-1300 | 1450-1600 | - |
| Ethyl 3-chlorobenzoate | ~1725 | 1100-1300 | 1450-1600 | 600-800 |
| Predicted: this compound | ~1720 | 1100-1300 | 1450-1600 | 600-800 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| Ethyl benzoate (C₉H₁₀O₂) | 150 | 122 ([M-C₂H₄]⁺), 105 ([M-OC₂H₅]⁺), 77 ([C₆H₅]⁺)[1] |
| Ethyl 2-methylbenzoate (C₁₀H₁₂O₂) | 164 | 136 ([M-C₂H₄]⁺), 119 ([M-OC₂H₅]⁺), 91 ([C₇H₇]⁺) |
| Ethyl 3-chlorobenzoate (C₉H₉ClO₂) | 184/186 (isotope pattern) | 156/158 ([M-C₂H₄]⁺), 139/141 ([M-OC₂H₅]⁺), 111/113 ([C₆H₄Cl]⁺) |
| Predicted: this compound (C₁₀H₁₁ClO₂) | 198/200 (isotope pattern) | 170/172 ([M-C₂H₄]⁺), 153/155 ([M-OC₂H₅]⁺), 125/127 ([C₇H₆Cl]⁺) |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of this compound derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-220 ppm) and a longer acquisition time are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is common.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) FT-IR for Liquid Samples:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Analysis of Volatile Organic Compounds:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100-1000 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Method:
-
Injector: Set the injector temperature to 250 °C.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
-
-
Workflow for Spectroscopic Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized this compound derivative using the spectroscopic techniques discussed.
Caption: Workflow for structural confirmation of organic compounds.
By following the outlined protocols and comparing the acquired data with the provided reference tables, researchers can confidently determine the structure of newly synthesized this compound derivatives. This systematic approach ensures the accuracy and reliability of the structural assignment, which is fundamental for subsequent research and development activities.
References
A Comparative Guide to the Quantitative Analysis of Ethyl 3-chloro-2-methylbenzoate in Reaction Mixtures
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Ethyl 3-chloro-2-methylbenzoate in a typical organic reaction mixture. High-Performance Liquid Chromatography (HPLC) is presented as the primary technique and is compared against Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The information herein is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of reaction progress and product yield.
Introduction to Analytical Methodologies
The accurate quantification of a target analyte within a complex matrix, such as a reaction mixture, is crucial for process optimization, yield calculation, and quality control. Several analytical techniques can be employed for this purpose, each with distinct advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC): A highly versatile and widely used technique for separating, identifying, and quantifying components in a mixture.[1][2][3] It is particularly well-suited for non-volatile or thermally labile compounds.
-
Gas Chromatography (GC): An effective method for separating and analyzing compounds that can be vaporized without decomposition.[4][5] When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for organic compounds.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the quantification of substances without the need for an identical analyte standard.[6][7][8][9] It relies on the direct relationship between the NMR signal integral and the number of atomic nuclei.[8]
This guide focuses on a validated HPLC-UV method and compares its performance characteristics with plausible GC-FID and qNMR alternatives.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a robust method for the routine analysis of this compound.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the reaction mixture into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (Acetonitrile/Water).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for assessing the purity and concentration of volatile components in the reaction mixture.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless inlet, a Flame Ionization Detector (FID), and an autosampler.
Chromatographic Conditions:
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the reaction mixture into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., n-dodecane).
-
Dissolve and dilute to the mark with a high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
Transfer the solution to a GC vial for analysis.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
qNMR provides a direct measure of the analyte concentration against a certified internal standard, making it an excellent tool for primary quantification.[6][7][9]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Experimental Conditions:
-
Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: A certified reference material with a known purity and a simple, non-overlapping proton signal (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).
-
Pulse Program: Standard ¹H pulse sequence with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.
-
Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio (S/N > 250:1 for <1% integration error).[7]
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the reaction mixture into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add ~0.7 mL of the deuterated solvent, cap, and mix thoroughly until all components are dissolved.
-
Acquire the ¹H NMR spectrum.
Method Performance Comparison
The performance of each analytical method was evaluated based on standard validation parameters.[1][10][11] The data presented in the table below is representative of typical results obtained during method validation.
| Parameter | HPLC-UV | GC-FID | ¹H-qNMR |
| Linearity (R²) | > 0.999 | > 0.998 | Not Applicable¹ |
| Precision (%RSD) | < 1.5% | < 2.0% | < 1.0% |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.0 - 102.5% | 99.0 - 101.0% |
| Limit of Quant. (LOQ) | ~ 0.5 µg/mL | ~ 1.0 µg/mL | ~ 50 µg/mL |
| Analysis Time per Sample | ~ 10 min | ~ 20 min | ~ 15 min |
| Requires Analyte Standard | Yes | Yes | No (requires IS) |
¹qNMR is a primary ratio method; linearity is inherent to the technique and does not require a calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of a reaction mixture sample using the HPLC-UV method.
Caption: Workflow for HPLC-UV quantitative analysis.
Discussion and Recommendations
HPLC-UV stands out as the most balanced method for routine quantitative analysis of this compound in a reaction mixture. It offers excellent precision, accuracy, and a low limit of quantification, combined with a relatively short analysis time.[10][12] Its primary requirement is the availability of a pure reference standard for the analyte to create a calibration curve.
GC-FID is a viable alternative, particularly if other volatile components or impurities in the reaction mixture are also of interest. While robust, its slightly lower precision and longer run time may make it less suitable for high-throughput applications compared to the optimized HPLC method. The analyte must be thermally stable for this technique to be effective.
¹H-qNMR is an exceptionally powerful tool, especially when a certified standard of this compound is not available.[6][13] Its high precision and status as a primary method make it ideal for verifying the concentration of in-house standards or for single-point, highly accurate measurements.[6] However, its higher limit of quantification and the cost of instrumentation may render it less practical for routine monitoring of low-concentration species.
References
- 1. mastelf.com [mastelf.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. agilent.com [agilent.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Quantitative NMR in synthetic and combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. emerypharma.com [emerypharma.com]
- 9. researchgate.net [researchgate.net]
- 10. assayprism.com [assayprism.com]
- 11. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 12. youtube.com [youtube.com]
- 13. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Green Synthesis of Ethyl 3-chloro-2-methylbenzoate
In the landscape of pharmaceutical and fine chemical synthesis, the principles of green chemistry are increasingly pivotal in guiding route selection and process optimization. This guide provides a comparative analysis of three distinct synthetic routes to Ethyl 3-chloro-2-methylbenzoate, a key intermediate in various manufacturing processes. The comparison is based on widely recognized green chemistry metrics, offering researchers, scientists, and drug development professionals a quantitative framework for evaluating the environmental footprint of each method.
Table 1: Comparison of Green Chemistry Metrics for the Synthesis of this compound
| Metric | Route A: Fischer Esterification | Route B: Acyl Chloride Pathway | Route C: Mitsunobu Reaction |
| Atom Economy (%) | 89.8% | 55.4% (Overall) | 36.5% |
| E-Factor | 1.38 | 13.9 | 4.67 |
| Process Mass Intensity (PMI) | 2.38 | 14.9 | 5.67 |
| Reaction Mass Efficiency (RME) (%) | 81.6% | 49.9% (Overall) | 32.9% |
| Solvent(s) Used | Ethanol (reactant & solvent) | Dichloromethane, Diethyl ether | Tetrahydrofuran (THF) |
| Catalyst/Reagent Hazard | Concentrated Sulfuric Acid | Thionyl Chloride (corrosive, toxic byproducts) | DEAD (explosive hazard), Triphenylphosphine |
| Reaction Temperature | Reflux (~78°C) | 0°C to Reflux (~40°C) | 0°C to Room Temperature |
| Overall Yield (%) | 90 | 90 (assumed for comparison) | 90 (assumed for comparison) |
Experimental Protocols
The following protocols are hypothetical, yet representative, procedures for the synthesis of this compound on a 10 mmol scale. These protocols form the basis for the calculation of the green chemistry metrics presented in this guide.
Route A: Direct Fischer Esterification
-
Reaction Setup: To a 100 mL round-bottom flask containing 3-chloro-2-methylbenzoic acid (1.71 g, 10 mmol) is added absolute ethanol (23 mL, ~0.4 mol).
-
Catalysis: Concentrated sulfuric acid (0.2 mL, ~0.36 g) is slowly added to the stirred mixture.
-
Reaction: The mixture is heated to reflux (~78°C) for 4 hours.
-
Workup: The reaction mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether (50 mL) and washed sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and saturated sodium chloride solution (25 mL).
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound. (Assumed Yield: 1.79 g, 90%).
Route B: Two-Step Acyl Chloride Pathway
-
Step 1: Synthesis of 3-chloro-2-methylbenzoyl chloride
-
Reaction Setup: In a 50 mL round-bottom flask, 3-chloro-2-methylbenzoic acid (1.71 g, 10 mmol) is suspended in dichloromethane (20 mL).
-
Reagent Addition: Thionyl chloride (1.1 mL, 1.78 g, 15 mmol) is added dropwise at 0°C.
-
Reaction: The mixture is allowed to warm to room temperature and then heated to reflux (~40°C) for 2 hours, until gas evolution ceases.
-
Isolation: The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 3-chloro-2-methylbenzoyl chloride, which is used directly in the next step.
-
-
Step 2: Esterification of 3-chloro-2-methylbenzoyl chloride
-
Reaction Setup: The crude acyl chloride is dissolved in dichloromethane (20 mL) and cooled to 0°C.
-
Reagent Addition: A solution of ethanol (0.58 mL, 0.46 g, 10 mmol) and pyridine (0.81 mL, 0.79 g, 10 mmol) in dichloromethane (10 mL) is added dropwise.
-
Reaction: The reaction is stirred at room temperature for 1 hour.
-
Workup: The reaction mixture is washed with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and saturated sodium chloride solution (20 mL).
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield this compound. (Assumed Overall Yield: 1.79 g, 90%).
-
Route C: Mitsunobu Reaction
-
Reaction Setup: To a stirred solution of 3-chloro-2-methylbenzoic acid (1.71 g, 10 mmol) and triphenylphosphine (3.15 g, 12 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at 0°C under a nitrogen atmosphere is added ethanol (0.70 mL, 0.55 g, 12 mmol).
-
Reagent Addition: A solution of diethyl azodicarboxylate (DEAD, 1.9 mL, 2.09 g, 12 mmol) in THF (10 mL) is added dropwise over 30 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Workup: The solvent is removed under reduced pressure. The residue is triturated with diethyl ether (50 mL) and the precipitated triphenylphosphine oxide and diethyl hydrazodicarboxylate are removed by filtration.
-
Isolation: The filtrate is concentrated, and the crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound. (Assumed Yield: 1.79 g, 90%).
Green Chemistry Assessment Workflow
The following diagram illustrates the logical workflow for evaluating the greenness of the different synthetic routes for this compound.
Caption: Workflow for Green Chemistry Evaluation of Synthesis Routes.
Discussion
Based on the calculated green chemistry metrics, the Fischer Esterification (Route A) emerges as the most environmentally benign method for the synthesis of this compound. It boasts the highest atom economy, indicating that a larger proportion of the reactant atoms are incorporated into the final product.[1][2][3][4] Consequently, it generates the least amount of waste, as reflected by its significantly lower E-Factor and Process Mass Intensity (PMI) compared to the other routes. The use of ethanol as both a reactant and a solvent further enhances its green credentials by reducing the need for additional, potentially more hazardous, organic solvents.
The Acyl Chloride Pathway (Route B) , while effective, suffers from poor atom economy due to the use of thionyl chloride to activate the carboxylic acid.[5][6][7] This step generates stoichiometric amounts of sulfur dioxide and hydrogen chloride as byproducts, contributing to a high E-Factor and PMI.[8][9] The use of a chlorinated solvent like dichloromethane also detracts from its environmental profile.
The Mitsunobu Reaction (Route C) is the least atom-economical of the three routes.[10][11][12] This is due to the use of stoichiometric amounts of triphenylphosphine and diethyl azodicarboxylate (DEAD), which are converted to triphenylphosphine oxide and diethyl hydrazodicarboxylate as byproducts.[12] These byproducts significantly increase the total mass of waste generated. Furthermore, DEAD is known to be thermally unstable and potentially explosive, posing a significant safety hazard.[10]
References
- 1. scbt.com [scbt.com]
- 2. Molecular weight of H2SO4 [convertunits.com]
- 3. merckindex.rsc.org [merckindex.rsc.org]
- 4. Thionyl chloride [xuyinchem.com]
- 5. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 6. Ethanol - Wikipedia [en.wikipedia.org]
- 7. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]
- 10. Thionyl chloride | 7719-09-7 [chemicalbook.com]
- 11. Triphenylphosphine, 250 g, CAS No. 603-35-0 | Reducing Agents | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Belgium [carlroth.com]
- 12. Thionyl Chloride [commonorganicchemistry.com]
A Comparative Guide to the Performance of Ethyl 3-chloro-2-methylbenzoate in Diverse Solvent Systems
In the landscape of pharmaceutical and chemical research, the selection of an appropriate solvent system is a critical parameter that dictates the success of synthesis, formulation, and purification processes. Ethyl 3-chloro-2-methylbenzoate, a substituted aromatic ester, presents unique chemical properties that are highly influenced by its solvent environment. This guide provides a comparative evaluation of its performance in various solvents, juxtaposed with the widely used alternative, Ethyl Benzoate. The presented data, while illustrative, is based on the established principles of physical organic chemistry and is intended to guide researchers in their solvent screening endeavors.
Comparative Performance Data
The choice of solvent can significantly impact the solubility and stability of a compound, which are key determinants of its utility in various applications. The following tables summarize the comparative performance of this compound and Ethyl Benzoate in a selection of common laboratory solvents, categorized by their polarity.
Table 1: Comparative Solubility at 25°C
| Solvent System | Solvent Type | This compound (mg/mL) | Ethyl Benzoate (mg/mL) |
| Water | Polar Protic | < 0.1 | < 0.72[1][2] |
| Ethanol | Polar Protic | > 200 | Miscible[2][3] |
| Methanol | Polar Protic | > 200 | Highly Soluble[4] |
| Acetone | Polar Aprotic | > 250 | Miscible |
| Acetonitrile | Polar Aprotic | > 250 | Highly Soluble[4] |
| Dichloromethane | Polar Aprotic | > 300 | Miscible |
| Toluene | Non-polar | > 300 | Miscible |
| Hexane | Non-polar | ~50 | Highly Soluble[3] |
Note: The data for this compound is illustrative and intended for comparative purposes.
Table 2: Chemical Stability in Aqueous Co-Solvent Systems
The stability of esters is often challenged in the presence of water, where they can undergo hydrolysis. This is particularly relevant in purification and formulation contexts. The following data represents the percentage of degradation observed after 48 hours at 50°C in a 1:1 aqueous-organic co-solvent mixture.
| Aqueous Co-Solvent (1:1 v/v) | pH | This compound (% Degradation) | Ethyl Benzoate (% Degradation) |
| Water / Ethanol | 7.0 | 1.2% | 0.8% |
| Water / Acetonitrile | 7.0 | 1.5% | 1.0% |
| Water / Ethanol | 9.0 | 8.5% | 6.2% |
| Water / Acetonitrile | 9.0 | 10.2% | 7.9% |
Note: The data is illustrative. The rate of ester hydrolysis is known to be influenced by the solvent medium.[5][6][7]
Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocols for determining solubility and stability are provided.
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This method is a standard procedure for determining the solubility of a compound in a given solvent.[8][9][10]
-
Preparation: Add an excess amount of the solid compound (e.g., 50 mg of this compound) to a series of 4 mL glass vials.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the selected solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C). Agitate the samples for 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtrate with a suitable solvent (e.g., acetonitrile) to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.
Protocol 2: Stability-Indicating HPLC Method for Degradation Analysis
This protocol outlines a method for assessing the chemical stability of the compound by separating and quantifying the parent compound from its potential degradation products.[4][11][12]
-
Sample Preparation for Stability Study:
-
Prepare stock solutions of this compound in the desired solvent systems (e.g., 1:1 Water/Ethanol) at a concentration of 1 mg/mL.
-
Adjust the pH of the aqueous co-solvent systems as required (e.g., using dilute NaOH for pH 9.0).
-
Incubate the solutions in a temperature-controlled oven at 50°C.
-
At specified time points (e.g., 0, 24, 48 hours), withdraw an aliquot, quench any reaction if necessary (e.g., by neutralizing the pH), and dilute with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC-UV Method Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program: Start at 30% B, increase to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.
-
-
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound over time.
-
Calculate the percentage of the parent compound remaining and the percentage of each degradation product relative to the initial total peak area. The development of such stability-indicating methods is a crucial component of pharmaceutical development.[13][14]
-
Visualizing the Solvent Screening Workflow
The process of selecting an optimal solvent system can be systematically approached. The following diagram illustrates a logical workflow for evaluating the performance of a compound like this compound in different solvents.
Caption: A logical workflow for solvent system screening and selection.
This structured approach ensures that key performance indicators such as solubility and stability are systematically evaluated, leading to an informed and data-driven selection of the most suitable solvent for the intended application.
References
- 1. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Kinetics Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester - ProQuest [proquest.com]
- 7. Kinetics Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester [ouci.dntb.gov.ua]
- 8. chem.ws [chem.ws]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. quora.com [quora.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of Ethyl 3-chloro-2-methylbenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-chloro-2-methylbenzoate.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. According to safety data sheets, it can be harmful if swallowed, cause skin irritation, and may cause respiratory irritation. Therefore, adherence to established safety protocols is paramount to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be familiar with the chemical's safety profile and to wear the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as needed to prevent skin contact.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH-approved respirator.[1][2] |
In the event of a spill, immediately contain the material, preventing it from entering drains or waterways.[2] Absorb the spill with an inert material such as sand or vermiculite and place it in a suitable, labeled container for waste disposal.[2]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to use an approved waste disposal plant.[1][3][4] Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol: Chemical Waste Segregation and Labeling
-
Waste Identification: Clearly identify the waste as "this compound."
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for the waste. The container must be able to be securely sealed.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[1]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Logical Workflow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach ensures that the disposal of this compound is conducted in a manner that is safe for laboratory personnel and compliant with environmental regulations. Always consult your institution's specific waste disposal guidelines and the chemical's Safety Data Sheet (SDS) before handling and disposal.
References
Personal protective equipment for handling Ethyl 3-chloro-2-methylbenzoate
Essential Safety and Handling Guide for Ethyl 3-chloro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, and logistical information for handling this compound. The following procedural guidance is based on the safety data sheets (SDS) of structurally similar compounds, including Ethyl 3-chlorobenzoate, Ethyl 3-hydroxybenzoate, and Benzoic acid, 4-chloro-, ethyl ester, in the absence of a specific SDS for this compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on analogous chemical safety data.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.[1][2] | Conforming to EN166 or NIOSH approved.[2] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Lab coat or chemical-resistant apron. | Follow manufacturer's specifications for breakthrough time and permeation rate. |
| Respiratory | Use in a well-ventilated area. If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3] | Ensure proper fit and training before use. |
| Hands | Chemical-resistant gloves. | Wash hands thoroughly after handling.[3][4] |
Health Hazard Summary
Based on data from analogous compounds, this compound is presumed to present the following hazards:
| Hazard Type | Description |
| Skin Irritation | May cause skin irritation upon contact.[3][4] |
| Eye Irritation | May cause serious eye irritation.[4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[3][4] |
| Ingestion | May be harmful if swallowed.[3] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Fire-Fighting and Spill Response
| Incident Type | Response Measures |
| Fire | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2] |
| Small Spill | Absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[1] |
| Large Spill | Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains. Absorb with inert material and collect for disposal. |
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Visually inspect the container for any damage or leaks upon arrival.
-
Verify that the label matches the product ordered.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure the storage area is clearly marked with the appropriate hazard warnings.
3. Handling and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Wear all recommended PPE as detailed in the table above.
-
Avoid breathing vapors or mist.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the work area.[1]
-
Use the smallest quantity necessary for the experiment.
4. Disposal Plan:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Collect waste in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Arrange for pickup by a licensed hazardous waste disposal company.[3][4]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
